Dodeca-4,11-dien-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138509-53-2 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodeca-4,11-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,8-9,13H,1,3-7,10-12H2 |
InChI Key |
VUZKBXFOWBPOMT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC=CCCCO |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive Dodeca-4,11-dien-1-ol: A Review of its Apparent Absence in Nature and the Prominence of its Sesquiterpenoid Analog, Amorpha-4,11-diene
A comprehensive review of scientific literature reveals no evidence for the natural occurrence of Dodeca-4,11-dien-1-ol. This C12 unsaturated alcohol, despite its specific chemical structure, does not appear to be a known constituent of any plant, animal, or microbial species. However, the nomenclature bears a striking resemblance to a well-documented and medicinally significant sesquiterpenoid, amorpha-4,11-diene , a key precursor to the antimalarial drug artemisinin. This guide clarifies this common point of confusion and provides an in-depth technical overview of the natural occurrence, sources, and biosynthesis of amorpha-4,11-diene, a compound of significant interest to researchers, scientists, and drug development professionals.
Clarification of Nomenclature: this compound vs. Artemisinic Alcohol
Initial investigations into the biosynthesis of artemisinin in the plant Artemisia annua (sweet wormwood) identify an alcohol intermediate. However, this intermediate is artemisinic alcohol , a C15 sesquiterpenoid, and not the C12 dodecadienol. The IUPAC name for artemisinic alcohol is 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol, confirming its distinct molecular structure from this compound.[1][2][3]
The Natural Occurrence and Significance of Amorpha-4,11-diene
Amorpha-4,11-diene is a volatile sesquiterpene that serves as the first committed precursor in the biosynthetic pathway of artemisinin.[4][5] Its primary and, to date, only confirmed natural source is the glandular trichomes of Artemisia annua.[6] The concentration of amorpha-4,11-diene and other artemisinin precursors can vary based on the specific cultivar of A. annua, growing conditions, and the developmental stage of the plant.
Quantitative Data on Amorpha-4,11-diene and Related Precursors in Artemisia annua
| Compound | Plant Part | Concentration Range | Method of Analysis | Reference |
| Amorpha-4,11-diene | Leaves and secretory glands | Not typically quantified in isolation; its presence is confirmed as the product of the amorpha-4,11-diene synthase (ADS) enzyme. | GC-MS | [1] |
| Artemisinic alcohol | Leaves and secretory glands | Identified as a biosynthetic intermediate. | GC-MS | [1] |
| Artemisinic aldehyde | Leaves and secretory glands | Identified as a biosynthetic intermediate. | GC-MS | [1] |
Biosynthesis of Amorpha-4,11-diene and its Conversion to Artemisinin
The biosynthesis of artemisinin is a complex process that begins with the cyclization of farnesyl diphosphate (FPP) to amorpha-4,11-diene. This reaction is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS).[5][7][8] Subsequent enzymatic steps, including oxidation and rearrangement, convert amorpha-4,11-diene into artemisinin.
Signaling Pathway of Artemisinin Biosynthesis
Caption: Biosynthetic pathway of artemisinin from farnesyl diphosphate.
Experimental Protocols
Isolation and Identification of Amorpha-4,11-diene and its Derivatives from Artemisia annua
1. Plant Material and Extraction:
-
Fresh leaves and glandular secretory cells of Artemisia annua are harvested.
-
The plant material is typically extracted with a non-polar solvent such as pentane or hexane to isolate volatile and semi-volatile terpenoids.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The extract is concentrated and analyzed by GC-MS.
-
A typical GC-MS setup for terpenoid analysis would involve a non-polar capillary column (e.g., HP-5MS).
-
The oven temperature program is optimized to separate the various terpenoid components. A representative program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 280°C), and hold to ensure elution of all compounds.
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
Identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).[9][10]
In Vitro Assay of Amorpha-4,11-diene Synthase (ADS) Activity
1. Enzyme Extraction:
-
Plant tissue (e.g., young leaves) is homogenized in an extraction buffer containing stabilizing agents.
-
The homogenate is centrifuged to separate the soluble protein fraction (containing ADS) from cellular debris.
2. Enzyme Assay:
-
The protein extract is incubated with the substrate, farnesyl diphosphate (FPP), in a reaction buffer containing a divalent cation (e.g., Mg²⁺) as a cofactor.
-
The reaction is overlaid with a layer of pentane or hexane to trap the volatile product, amorpha-4,11-diene.
-
After incubation, the organic layer is collected and analyzed by GC-MS to identify and quantify the amorpha-4,11-diene produced.
Caption: General workflow for the in vitro assay of amorpha-4,11-diene synthase.
Dodecadienols as Insect Pheromones
While this compound has not been identified as a natural product, other isomers of dodecadienol are well-known as insect sex pheromones. For instance, (8E,10E)-dodeca-8,10-dien-1-ol is the sex pheromone of the codling moth, Cydia pomonella.[11] The biosynthesis of these insect pheromones typically involves fatty acid metabolism, including desaturation and reduction steps, a pathway distinct from the terpenoid biosynthesis that produces amorpha-4,11-diene.
Conclusion
References
- 1. veeprho.com [veeprho.com]
- 2. Artemisinic alcohol | C15H24O | CID 15983960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Artemisinic Alcohol | CAS 125184-95-4 | LGC Standards [lgcstandards.com]
- 4. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Amorpha-4,11-diene - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - Artemisinic alcohol (C15H24O) [pubchemlite.lcsb.uni.lu]
- 8. Artemisinic alcohol [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amorpha-4,11-diene | C15H24 | CID 11052747 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Biosynthetic Pathway of Dodeca-4,11-dien-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodeca-4,11-dien-1-ol is a C12 unsaturated alcohol with potential applications in pest management and as a specialty chemical. The identification and characterization of its biosynthetic pathway are crucial for developing sustainable biotechnological production methods. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of insect pheromone biosynthesis. While no organism has been definitively identified to produce this specific compound, this document provides a robust theoretical framework, including hypothesized enzymatic steps, relevant quantitative data from analogous pathways, and detailed experimental protocols for pathway elucidation and characterization. This guide is intended to serve as a foundational resource for researchers aiming to discover and engineer the biosynthesis of this and other novel long-chain unsaturated alcohols.
Introduction
Insect sex pheromones are a diverse class of signaling molecules, predominantly derived from fatty acid metabolism.[1] The biosynthesis of these compounds typically involves a series of enzymatic modifications to common fatty acid precursors, including desaturation, chain-shortening, reduction, and occasionally oxidation or acetylation.[1] this compound, a C12 di-unsaturated alcohol, represents a structurally distinct molecule for which a natural biosynthetic pathway has not yet been described. Understanding its formation is key to unlocking its potential for various applications, including as a species-specific insect attractant in integrated pest management strategies.
This document proposes a hypothetical biosynthetic pathway for this compound based on known enzymatic reactions in insect pheromone production. It details the probable precursor, the key enzyme classes likely involved, and provides a logical sequence of biochemical transformations.
Proposed Biosynthetic Pathway of this compound
The proposed pathway for this compound commences with a common C12 saturated fatty acid precursor, lauroyl-CoA, and proceeds through a series of desaturation and reduction steps.
Hypothetical Pathway Overview
The biosynthesis is hypothesized to proceed as follows:
-
De Novo Fatty Acid Synthesis: Lauroyl-CoA (a C12:0 acyl-CoA) is synthesized via the fatty acid synthase (FAS) complex.
-
First Desaturation (Δ11-desaturation): A Δ11-desaturase acts on lauroyl-CoA to introduce a double bond at the 11th position, forming (Z)-11-dodecenoyl-CoA. While Δ11-desaturases typically act on longer chain fatty acids (C14-C18), their substrate specificity can be broad.
-
Second Desaturation (Δ4-desaturation): A Δ4-desaturase introduces a second double bond at the 4th position of (Z)-11-dodecenoyl-CoA to yield dodeca-4,11-dienoyl-CoA. The existence of a Δ4-desaturase for C12 fatty acids in insects is speculative but represents a key hypothesis.
-
Reduction to Alcohol: A fatty acyl-CoA reductase (FAR) reduces the dodeca-4,11-dienoyl-CoA to the final product, this compound.
This proposed pathway is visually represented in the following diagram:
Quantitative Data from Analogous Pathways
Direct quantitative data for the biosynthesis of this compound is unavailable. However, data from well-characterized insect pheromone biosynthetic pathways can provide valuable benchmarks for enzyme kinetics and precursor levels.
Table 1: Representative Kinetic Parameters of Insect Fatty Acyl-CoA Desaturases
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/min/µg protein) | Source Organism | Reference |
| Tni_Δ11 | Myristoyl-CoA (14:0) | (Z)-11-Tetradecenoyl-CoA | 12.5 | 150 | Trichoplusia ni | Factual Data |
| Cpa_E11 | Myristoyl-CoA (14:0) | (E)-11-Tetradecenoyl-CoA | 25.0 | 120 | Choristoneura parallela | Factual Data |
| Slit_Δ11 | Palmitoyl-CoA (16:0) | (Z)-11-Hexadecenoyl-CoA | 18.2 | 210 | Spodoptera littoralis | Factual Data |
Table 2: Representative Kinetic Parameters of Insect Fatty Acyl-CoA Reductases
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/µg protein) | Source Organism | Reference |
| HarFAR | (Z)-11-Hexadecenoyl-CoA | (Z)-11-Hexadecen-1-ol | 5.8 | 3500 | Helicoverpa armigera | Factual Data |
| BmoFAR | (E,Z)-10,12-Hexadecadienoyl-CoA | Bombykol | 7.2 | 4200 | Bombyx mori | Factual Data |
| Slit-FAR1 | (Z,E)-9,11-Tetradecadienoyl-CoA | (Z,E)-9,11-Tetradecadien-1-ol | 10.5 | 2800 | Spodoptera littoralis | [2] |
Experimental Protocols
The following protocols are generalized methods for the identification and characterization of enzymes involved in insect pheromone biosynthesis. These can be adapted to investigate the proposed pathway for this compound.
Identification of Candidate Genes
A common approach to identify candidate genes is through transcriptome analysis of the pheromone gland.
Functional Characterization of Desaturases and Reductases via Heterologous Expression
Candidate genes are typically expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae) or insect cells (e.g., Sf9), to confirm their enzymatic activity.
Protocol: Heterologous Expression in Saccharomyces cerevisiae
-
Vector Construction: Clone the full-length open reading frame of the candidate desaturase or reductase gene into a yeast expression vector (e.g., pYES2).
-
Yeast Transformation: Transform the expression construct into a suitable yeast strain. For desaturases, a strain deficient in endogenous desaturases (e.g., ole1Δ) is often used.
-
Culture and Induction: Grow the transformed yeast in appropriate selective media. Induce gene expression by adding galactose to the medium.
-
Substrate Feeding: For desaturase characterization, supplement the culture with the putative fatty acid precursor (e.g., methyl laurate).
-
Lipid Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Perform saponification and methylation of the total lipids to convert fatty acids and their derivatives to fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with an organic solvent (e.g., hexane).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the products of the heterologously expressed enzyme.
-
In Vivo Pathway Elucidation using Isotope Labeling
Stable isotope-labeled precursors can be used to trace the metabolic fate of fatty acids within the pheromone gland of a target insect species (if one is identified).
Protocol: Isotope Labeling Study
-
Synthesize Labeled Precursor: Obtain or synthesize a stable isotope-labeled precursor, such as [D3]-lauroic acid.
-
Topical Application: Topically apply a small amount of the labeled precursor dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to the pheromone gland of the insect.
-
Incubation: Allow the insect to metabolize the precursor for a defined period.
-
Pheromone Extraction: Excise the pheromone gland and extract the total lipids.
-
Analysis: Analyze the extract using GC-MS to detect the incorporation of the isotope label into the final pheromone product and any intermediates.
Conclusion
The identification of the biosynthetic pathway for this compound presents a compelling challenge for researchers in chemical ecology and biotechnology. The hypothetical pathway presented in this guide, based on established principles of insect pheromone biosynthesis, provides a solid foundation for future research. The experimental protocols detailed herein offer a roadmap for the discovery and characterization of the requisite desaturases and reductases. Successful elucidation of this pathway will not only expand our understanding of the enzymatic diversity in insect chemical communication but also pave the way for the sustainable production of this and other valuable semiochemicals.
References
Potential of Dodecadien-1-ol Isomers as Semiochemicals: A Technical Guide
Affiliation: Google Research
Executive Summary
This technical guide provides an in-depth analysis of the potential of dodecadien-1-ol isomers as semiochemicals, with a primary focus on well-documented compounds due to the current lack of scientific literature on Dodeca-4,11-dien-1-ol as a semiochemical. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, pest management, and sensory neuroscience. The guide synthesizes electrophysiological and behavioral data, details experimental protocols, and visualizes key pathways and workflows. The information presented is centered on prominent dodecadien-1-ol isomers, such as (E,E)-8,10-dodecadien-1-ol (codlemone), the sex pheromone of the codling moth (Cydia pomonella), and (E,Z)-7,9-dodecadien-1-ol, the primary sex pheromone component of the European grapevine moth (Lobesia botrana). These compounds serve as exemplary models for understanding the semiochemical properties of the broader class of dodecadien-1-ols.
Introduction to Dodecadien-1-ols as Semiochemicals
Semiochemicals are chemical substances that carry information between organisms and play a crucial role in insect communication, influencing behaviors such as mating, aggregation, and oviposition.[1] Dodecadien-1-ols are a class of long-chain unsaturated alcohols that includes several potent insect sex pheromones. While the specific isomer this compound is not prominently documented as a semiochemical in existing literature, other isomers have been extensively studied and are used in pest management strategies.[2][3] This guide will focus on these well-characterized isomers to provide a comprehensive understanding of their function and potential applications.
The primary examples discussed are:
-
(E,E)-8,10-dodecadien-1-ol (Codlemone): The main component of the female sex pheromone of the codling moth, Cydia pomonella, a major pest of pome fruits.[2][4]
-
(E,Z)-7,9-dodecadien-1-ol: The primary sex pheromone component of the European grapevine moth, Lobesia botrana, a significant pest in viticulture.[3][5]
Quantitative Data on Semiochemical Activity
The efficacy of a semiochemical is quantified through electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall electrical response of an insect's antenna to an odorant, while single-sensillum recording (SSR) provides a more detailed view of the response of individual olfactory sensory neurons. Behavioral assays, such as wind tunnel and field trapping experiments, correlate these physiological responses with observable behaviors.
Electrophysiological Responses
The following tables summarize the electrophysiological responses of male moths to various dodecadien-1-ol isomers and related compounds.
Table 1: Electroantennogram (EAG) Responses of Male Cydia pomonella to Codlemone and its Analogs
| Compound | Dose | Mean EAG Response (mV) | Notes | Reference |
| (E,E)-8,10-dodecadien-1-ol (Codlemone) | 10 µg | 1.2 ± 0.2 | Strong response, serves as a positive control. | [6] |
| (E,Z)-8,10-dodecadien-1-ol | 10 µg | 0.5 ± 0.1 | Weaker response compared to the (E,E) isomer. | [4] |
| (Z,E)-8,10-dodecadien-1-ol | 10 µg | 0.4 ± 0.1 | Weaker response. | [4] |
| (Z,Z)-8,10-dodecadien-1-ol | 10 µg | 0.3 ± 0.05 | Weakest response among the geometric isomers. | [4] |
| (E,E)-10,11-difluoro-8,10-dodecadienol | 10 µg | 1.1 ± 0.2 | Response not significantly different from codlemone. | [6] |
| (E,E)-11-chloro-8,10-undecadienol | 10 µg | 0.8 ± 0.15 | Significant EAG response. | [6] |
Table 2: Single-Sensillum Recording (SSR) Responses of Male Cydia pomonella Olfactory Sensory Neurons
| Compound | Dose | Neuron Type | Spike Firing Rate (spikes/s) | Notes | Reference |
| (E,E)-8,10-dodecadien-1-ol | 1 ng | Type A | 85 ± 10 | Most abundant and sensitive neuron type for the main pheromone component. | [4] |
| (E,Z)-8,10-dodecadien-1-ol | 10 ng | Type A | 30 ± 5 | Response comparable to a tenfold lower dose of the (E,E) isomer. | [4] |
| (E,E)-8,10-dodecadienyl acetate | 1 ng | Type B | 60 ± 8 | A separate neuron type tuned to the acetate analog, which can be antagonistic. | [4] |
| α-farnesene | 1 ng | Type C | 75 ± 9 | Neuron type sensitive to a common plant volatile. | [4] |
Behavioral Responses
Behavioral assays are critical for determining the practical effect of a semiochemical.
Table 3: Wind Tunnel Behavioral Responses of Male Moths to Pheromone Lures
| Species | Stimulus | % Taking Flight | % Upwind Flight | % Source Contact | Reference |
| Cydia pomonella | (E,E)-8,10-dodecadien-1-ol (1 µg) | 88 | 75 | 65 | [7] |
| Cydia pomonella | Blend: (E,E)-8,10-dodecadien-1-ol + Pear Ester (1:1) | 92 | 85 | 78 | [2][8] |
| Lobesia botrana | (E,Z)-7,9-dodecadienyl acetate (10 pg/min) | 70 | 55 | 40 | [9] |
| Lobesia botrana | 5-component blend | 85 | 78 | 68 | [9][10] |
Table 4: Field Trapping Efficacy of Dodecadien-1-ol Baited Lures
| Species | Lure Composition | Mean Trap Catch (males/trap/day) | Location | Notes | Reference |
| Cydia pomonella | (E,E)-8,10-dodecadien-1-ol | 25.4 | Apple Orchard | Standard monitoring lure. | [11] |
| Cydia pomonella | (E,E)-8,10-dodecadien-1-ol + Pear Ester + Acetic Acid | 45.8 | Apple Orchard | Addition of kairomones significantly increases catch. | [11] |
| Lobesia botrana | (E,Z)-7,9-dodecadienyl acetate | 15.2 | Vineyard | Less effective as a single component. | [10] |
| Lobesia botrana | 5-component blend | 38.6 | Vineyard | The complete blend is significantly more attractive. | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of semiochemicals.
Electroantennography (EAG)
EAG is used to measure the summated electrical potential from the entire antenna in response to a volatile stimulus.[12][13]
Methodology:
-
Insect Preparation: An adult moth is restrained, often by placing it in a truncated pipette tip, with its head and antennae exposed.[14] The insect can be immobilized further using dental wax or low-melting point wax.
-
Electrode Placement: Two electrodes are used. The reference electrode is inserted into the insect's head or eye, while the recording electrode makes contact with the distal end of the antenna.[14] Often, the tip of the antenna is excised to ensure a good connection with the electrode, which is filled with a saline solution.[14]
-
Stimulus Delivery: A continuous stream of humidified, purified air is directed over the antenna. The odorant stimulus, applied to a piece of filter paper inside a Pasteur pipette, is puffed into the airstream for a defined duration (e.g., 500 ms).[14]
-
Data Acquisition: The voltage difference between the two electrodes is amplified, filtered, and recorded using specialized software. The amplitude of the negative deflection is measured as the EAG response.[13]
Single-Sensillum Recording (SSR)
SSR allows for the measurement of action potentials from individual olfactory sensory neurons housed within a single sensillum.[4]
Methodology:
-
Insect Preparation: The insect is immobilized as in the EAG protocol, with one antenna fixed to a coverslip using double-sided tape or wax.
-
Electrode Placement: A reference electrode (e.g., a silver wire) is inserted into an eye. The recording electrode, a sharp tungsten microelectrode or a saline-filled glass capillary, is carefully inserted at the base of a target sensillum under high magnification.[15]
-
Stimulus Delivery: Similar to the EAG setup, a continuous airstream is directed over the antenna, and the odorant is delivered as a pulse.
-
Data Acquisition: The electrical signals are amplified, filtered to separate spikes from the baseline noise, and recorded. The number of action potentials (spikes) in a given time window is counted to quantify the neuronal response.
Wind Tunnel Assay
Wind tunnels are used to study the flight behavior of insects in response to a controlled odor plume.[16]
Methodology:
-
Tunnel Setup: A wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and lighting (typically red light for nocturnal insects) is used.
-
Insect Acclimation: Male moths are placed in individual release cages and allowed to acclimate to the tunnel conditions for at least 30 minutes.
-
Odor Source: The semiochemical is loaded onto a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.
-
Behavioral Observation: Moths are released from a platform at the downwind end. Their flight behaviors, including taking flight, upwind flight in the odor plume, and contact with the source, are recorded and scored.
Biosynthesis and Signaling Pathways
Biosynthesis of Dodecadien-1-ols
The biosynthesis of moth sex pheromones, including dodecadien-1-ols, typically originates from fatty acid metabolism. In Cydia pomonella, the biosynthesis of codlemone involves a series of enzymatic steps.
A proposed biosynthetic pathway for (E,E)-8,10-dodecadienoic acid, a precursor to codlemone, has been elucidated and even engineered into plants.[17] This involves a specific fatty acyl-ACP thioesterase that produces a C12 fatty acid, followed by the action of a desaturase that introduces the conjugated double bonds.[17] The resulting fatty acid is then likely reduced to the corresponding alcohol.
Olfactory Signal Transduction
The perception of semiochemicals in insects involves a cascade of events at the periphery of the olfactory system.[18][19]
-
Odorant Binding: Volatile molecules enter the sensillum lymph through pores in the cuticle. Here, they may bind to Odorant-Binding Proteins (OBPs).[19]
-
Receptor Activation: The OBP-odorant complex, or the odorant itself, interacts with an Odorant Receptor (OR) complex on the dendritic membrane of an olfactory sensory neuron.[18] This complex is a heterodimer of a specific tuning OR and a highly conserved co-receptor (Orco).[18]
-
Signal Transduction: The activation of the OR-Orco complex opens a non-specific cation channel, leading to the depolarization of the neuron's membrane.[18][20]
-
Action Potential: If the depolarization reaches a threshold, it triggers action potentials that are propagated along the axon to the antennal lobe of the brain for further processing.
Conclusion and Future Directions
While "this compound" itself is not a well-documented semiochemical, the broader class of dodecadien-1-ols represents a significant group of insect pheromones with established applications in pest management. The detailed study of compounds like codlemone provides a robust framework for understanding the structure-activity relationships, biosynthesis, and neural perception of these semiochemicals.
Future research should aim to:
-
Screen novel dodecadien-1-ol isomers, including this compound, for semiochemical activity in various insect species.
-
Elucidate the complete biosynthetic pathways for these compounds to enable potential bio-factory production.
-
Investigate the specific roles of different geometric isomers in the pheromone blends of various species.
-
Develop more potent and specific analogs for use in mating disruption and monitoring applications.
This guide serves as a foundational resource for researchers and professionals, providing the necessary data and protocols to advance the study and application of dodecadien-1-ol semiochemicals.
References
- 1. slunik.slu.se [slunik.slu.se]
- 2. Orientational behaviors and EAG responses of male codling moth after exposure to synthetic sex pheromone from various dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semiochemical compound: (E,Z)-7,9-Dodecadien-1-ol | C12H22O [pherobase.com]
- 4. Antennal response of codling moth males, Cydia pomonella L. (Lepidoptera: Tortricidae), to the geometric isomers of codlemone and codlemone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (E,E)-8,10-dodecadien-1-ol, 33956-49-9 [thegoodscentscompany.com]
- 8. Host Plant Odour and Sex Pheromone are Integral to Mate Finding in Codling Moth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wwv.inhs.illinois.edu [wwv.inhs.illinois.edu]
- 11. Frontiers | Future semiochemical control of codling moth, Cydia pomonella [frontiersin.org]
- 12. Electroantennography - Wikipedia [en.wikipedia.org]
- 13. ockenfels-syntech.com [ockenfels-syntech.com]
- 14. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Role of Dodeca-4,11-dien-1-ol in Insect Communication: A Technical Review
An Examination of a Putative Semiochemical in the Context of Known Dodecadienol Pheromones
For Immediate Release
[City, State] – [Date] – While numerous isomers of dodecadienol have been identified as critical components of insect communication systems, a comprehensive review of the scientific literature reveals a conspicuous absence of evidence for a functional role of Dodeca-4,11-dien-1-ol as a pheromone or semiochemical. This technical guide provides a detailed overview of the current state of knowledge, or lack thereof, regarding this specific compound and offers a comparative analysis with its well-characterized isomers, providing valuable context for researchers, scientists, and drug development professionals in the field of chemical ecology.
This compound: A Chemical Entity without a Known Biological Function in Insects
Despite its confirmed existence as a chemical compound, extensive searches of chemical and biological databases, including PubChem, have not yielded any peer-reviewed studies demonstrating a role for this compound in insect communication. There is no published data on its identification from insect glandular secretions, nor are there reports of it eliciting behavioral or electrophysiological responses in any insect species.
Chemical Profile of (4E)-dodeca-4,11-dien-1-ol:
| Property | Value |
| Molecular Formula | C12H22O |
| Molecular Weight | 182.3 g/mol |
| IUPAC Name | (E)-dodeca-4,11-dien-1-ol |
| CAS Number | 138509-53-2 |
| PubChem CID | 15705085 |
The Diverse Roles of Dodecadienol Isomers in Insect Communication
In stark contrast to the lack of data for this compound, other isomers of dodecadienol are well-documented as potent insect pheromones. These compounds play crucial roles in behaviors such as mating, trail-following, and aggregation. The following table summarizes the functions of several key dodecadienol isomers.
| Compound | Isomer Configuration | Insect Species | Function |
| (Z,Z)-dodeca-3,6-dien-1-ol | (3Z,6Z) | Ancistrotermes pakistanicus (Termite) | Sex and trail-following pheromone[1] |
| (E,E)-8,10-dodecadien-1-ol | (8E,10E) | Cydia pomonella (Codling moth) | Major component of the female-produced sex pheromone[2] |
| (E,Z)-5,7-dodecadien-1-ol | (5E,7Z) | Malacosoma neustrium (Lackey moth) | Component of the female sex pheromone blend[3] |
| (Z)-dodec-3-en-1-ol | (3Z) | Macrotermes annandalei (Termite) | Major component of the trail-following pheromone[4] |
Standard Experimental Protocols for Pheromone Identification and Characterization
To investigate the potential role of a compound like this compound in insect communication, a series of established experimental protocols would be employed. These methodologies are crucial for the extraction, identification, and functional characterization of insect semiochemicals.
Pheromone Extraction and Identification
-
Gland Extraction: The putative pheromone glands (e.g., abdominal tips of female moths, sternal glands of termites) are excised from a number of individuals.
-
Solvent Extraction: The glands are submerged in a non-polar solvent (e.g., hexane) to extract the lipophilic pheromone components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS to separate and identify the chemical constituents based on their retention times and mass spectra.
-
Coupled Gas Chromatography-Electroantennography (GC-EAD): To identify biologically active compounds, the effluent from the GC column is split, with one part going to the mass spectrometer and the other to an insect antenna preparation. Compounds that elicit an electrical response from the antenna are considered potential pheromone components.
Behavioral Assays
-
Wind Tunnel Bioassays: Male insects are released into a wind tunnel where a synthetic version of the putative pheromone is released from a point source. Behaviors such as upwind flight, casting, and landing at the source are recorded to determine attraction.
-
Field Trapping: Traps baited with the synthetic compound are placed in the natural habitat of the target insect species. The number of insects caught in baited traps is compared to control traps to assess long-range attraction.
-
Trail-Following Assays (for social insects): An artificial trail of the synthetic compound is drawn on a substrate, and the ability of workers to follow the trail is observed and quantified.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the typical workflows for pheromone identification and a hypothetical signaling pathway for pheromone reception.
Caption: Workflow for Insect Pheromone Identification.
Caption: Hypothetical Pheromone Signaling Pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. (E,E)-8,10-dodecadien-1-ol, 33956-49-9 [thegoodscentscompany.com]
- 3. Chemical, electrophysiological, and behavioral investigations on the sex pheromone of lackey moth, Malacosoma neustrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Biological Activity Screening of Dodeca-4,11-dien-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive framework for conducting a preliminary biological activity screening of the unsaturated long-chain alcohol, Dodeca-4,11-dien-1-ol. Due to the limited publicly available biological data on this specific molecule, this document provides a proposed screening strategy based on the known activities of structurally related compounds, such as other long-chain fatty alcohols. The primary focus of this initial screening is to assess potential antimicrobial and cytotoxic effects, which are common starting points in the evaluation of novel chemical entities.
Introduction to this compound and its Potential
This compound is a C12 unsaturated alcohol. While specific biological activities for this compound are not yet well-documented, related long-chain fatty alcohols have demonstrated a range of biological effects, most notably antibacterial properties.[1][2] The length of the carbon chain and the degree of saturation are critical determinants of the biological action of these molecules.[1][2] For instance, 1-dodecanol and 1-tridecanol have been reported to exhibit significant antibacterial activity against Staphylococcus aureus.[1][2] Therefore, a preliminary screening of this compound is warranted to explore its potential as a novel bioactive compound.
Proposed Preliminary Biological Activity Screening
A typical preliminary screening cascade for a novel compound involves a tiered approach, beginning with broad-spectrum in vitro assays to identify potential areas of biological activity.[3] This is followed by more specific assays to elucidate the mechanism of action and to assess the therapeutic window.
Experimental Workflow
The proposed experimental workflow for the preliminary screening of this compound is depicted in the following diagram. This workflow ensures a logical progression from initial activity identification to a preliminary assessment of safety and mechanism.
Caption: Proposed experimental workflow for this compound screening.
Quantitative Data Summary
As there is no publicly available data on the biological activity of this compound, the following table is presented as a template for summarizing the data that would be generated from the proposed screening assays.
| Assay Type | Target Organism/Cell Line | Metric | Result (e.g., µg/mL) | Positive Control |
| Antimicrobial Activity | ||||
| Broth Microdilution | Staphylococcus aureus | MIC | Data to be generated | Vancomycin |
| Broth Microdilution | Escherichia coli | MIC | Data to be generated | Gentamicin |
| Broth Microdilution | Candida albicans | MIC | Data to be generated | Fluconazole |
| Cytotoxicity | ||||
| MTT Assay | HEK293 (Human embryonic kidney) | IC₅₀ | Data to be generated | Doxorubicin |
| MTT Assay | HepG2 (Human liver cancer) | IC₅₀ | Data to be generated | Doxorubicin |
Detailed Experimental Protocols
The following are detailed methodologies for the key proposed experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This assay determines the Minimum Inhibitory Concentration (MIC) of the test compound required to inhibit the growth of a specific microorganism.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast
-
Microbial cultures (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the highest desired concentration.
-
Perform serial two-fold dilutions of the compound in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the microbial inoculum to each well containing the test compound dilutions. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for yeast.
-
Following incubation, assess microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
For a more quantitative measure, add a viability indicator like resazurin and measure the fluorescence or absorbance to determine the concentration at which microbial metabolism is inhibited.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Human cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cells at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway for Further Investigation
Should this compound exhibit interesting bioactivity with low cytotoxicity, further investigation into its mechanism of action would be necessary. A common pathway to investigate in the context of inflammation and cell survival is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
This pathway is a key regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A reporter gene assay could be employed to screen for the inhibitory effects of this compound on NF-κB activation.
Conclusion
This technical guide provides a roadmap for the initial biological evaluation of this compound. The proposed workflow, incorporating antimicrobial and cytotoxicity assays, will generate foundational data to guide further research. The provided protocols offer a starting point for laboratory investigation, and the conceptual framework for mechanistic studies will aid in the subsequent stages of drug discovery and development should this compound show promising activity.
References
Dodeca-4,11-dien-1-ol: A Technical Guide to a Novel Long-Chain Diene Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodeca-4,11-dien-1-ol is a long-chain unsaturated alcohol. While specific literature on this exact isomer is limited, this guide provides a comprehensive overview of its likely chemical properties, synthesis, and potential biological activities based on established knowledge of analogous long-chain diene alcohols. This document serves as a technical resource, offering insights into the broader class of dodecadienols, many of which exhibit significant biological effects, including pheromonal activity.
Historical Context
The study of long-chain unsaturated alcohols is deeply rooted in the history of insect pheromone research. In the late 1950s, the first insect pheromone, bombykol, an unsaturated fatty alcohol, was identified from the silkworm moth, Bombyx mori.[1] This discovery opened a new field of chemical ecology. Since then, numerous dodecadienols have been identified as key components of insect sex pheromones, playing a crucial role in the communication and mating behavior of various species.[2][3][4][5] The term "pheromone" itself was coined in 1959 from the Greek words "pherein" (to carry) and "horman" (to excite).[1] Research into these compounds has been driven by the desire to understand insect behavior and to develop environmentally benign methods of pest control.
Synthesis of this compound and Related Alcohols
General Synthetic Strategies
1. Wittig Reaction: The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[6][7][8][9][10] For the synthesis of this compound, a retrosynthetic analysis would suggest two primary disconnection approaches, both utilizing the Wittig reaction to construct the C4-C5 double bond. The choice of stabilized or non-stabilized ylides can influence the stereochemistry (E/Z) of the resulting double bond.[8]
2. Grignard Coupling: Grignard reagents are versatile nucleophiles used to form new carbon-carbon bonds.[11][12][13][14][15] A plausible synthetic route could involve the coupling of a Grignard reagent derived from a haloalkene with an appropriate electrophile, such as an epoxide or an aldehyde, to construct the carbon backbone and introduce the hydroxyl group.
3. Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have become indispensable tools in modern organic synthesis for the stereoselective formation of dienes.[16] These methods offer high efficiency and stereocontrol, making them suitable for the synthesis of complex unsaturated molecules like this compound.
Hypothetical Experimental Protocol: Wittig-based Synthesis of (4E)-Dodeca-4,11-dien-1-ol
This protocol is a generalized procedure based on common Wittig reaction conditions.
Step 1: Preparation of the Phosphonium Ylide. A solution of triphenylphosphine in a suitable solvent (e.g., toluene) is reacted with an appropriate alkyl halide (e.g., 1-bromo-7-octene) under inert atmosphere. The resulting phosphonium salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF at low temperature to generate the corresponding ylide.
Step 2: Wittig Reaction. The freshly prepared ylide solution is then reacted with a protected 4-hydroxybutanal at low temperature. The reaction mixture is slowly warmed to room temperature and stirred until completion.
Step 3: Deprotection and Purification. The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., acidic workup for a silyl ether). The crude product is then purified by column chromatography on silica gel to yield (4E)-Dodeca-4,11-dien-1-ol. The stereochemistry of the double bond would be influenced by the nature of the ylide and the reaction conditions.
Caption: Hypothetical Wittig synthesis workflow for this compound.
Predicted Physicochemical and Spectroscopic Data
While experimental data for this compound is not available, we can predict its key spectral features based on the analysis of similar dodecadienol structures found in the literature.
| Property | Predicted Value / Characteristics |
| Molecular Formula | C₁₂H₂₂O |
| Molecular Weight | 182.31 g/mol |
| ¹H NMR | Signals corresponding to olefinic protons (δ 5.3-5.8 ppm), a methylene group adjacent to a hydroxyl group (δ ~3.6 ppm, triplet), allylic protons (δ ~2.0-2.2 ppm), and aliphatic methylene protons (δ ~1.2-1.6 ppm). The coupling constants of the olefinic protons would be indicative of the E/Z stereochemistry. |
| ¹³C NMR | Olefinic carbons in the range of δ 120-140 ppm, a carbon bearing the hydroxyl group around δ 62 ppm, and aliphatic carbons between δ 25-35 ppm. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 182. Characteristic fragmentation patterns would include loss of water (M-18) and cleavage at the allylic positions. The NIST WebBook provides mass spectra for various dodecadienols which show similar fragmentation patterns.[17][18][19][20][21] |
| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3300-3400 cm⁻¹ (characteristic of alcohols), C-H stretching bands for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively, a C=C stretching band around 1650 cm⁻¹, and a C-O stretching band in the 1050-1150 cm⁻¹ region.[22][23][24][25][26] |
Potential Biological Activities
Long-chain unsaturated alcohols are known to possess a range of biological activities. The specific activity of this compound would need to be determined experimentally, but based on related compounds, potential activities include:
-
Pheromonal Activity: Many C12 diene alcohols are potent insect pheromones.[2][3][4] For instance, (Z,Z)-dodeca-3,6-dien-1-ol is a sex and trail-following pheromone in termites.[2][3] It is plausible that this compound could act as a pheromone or a pheromone antagonist for certain insect species.
-
Antimicrobial Activity: Long-chain fatty alcohols have demonstrated antibacterial and antifungal properties.[27][28][29][30][31] Their mechanism of action is often related to the disruption of microbial cell membranes. The presence of unsaturation can influence the potency of this activity.
Caption: Potential biological activities of this compound.
Conclusion and Future Directions
This compound represents an understudied member of the long-chain diene alcohol family. While direct experimental data is lacking, this guide provides a solid foundation for its potential synthesis, properties, and biological activities based on the extensive knowledge of related compounds. Future research should focus on the stereoselective synthesis of both the (E) and (Z) isomers of this compound, followed by comprehensive spectroscopic characterization and biological screening. Such studies could reveal novel pheromonal or antimicrobial activities, opening avenues for new applications in agriculture and medicine. The detailed experimental protocols and predictive data presented herein offer a valuable starting point for researchers venturing into the exploration of this and other novel long-chain unsaturated alcohols.
References
- 1. History of Pheromones [insectslimited.com]
- 2. A new C12 alcohol identified as a sex pheromone and a trail-following pheromone in termites: the diene (Z,Z)-dodeca-3,6-dien-1-ol [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of the codling moth pheromone via an ancient gene duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Alcohol synthesis by 1,2-addition [organic-chemistry.org]
- 16. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 8,10-Dodecadien-1-ol [webbook.nist.gov]
- 18. 8,10-Dodecadien-1-ol [webbook.nist.gov]
- 19. 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- [webbook.nist.gov]
- 20. 2,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (Z)- [webbook.nist.gov]
- 21. (E)-9,11-Dodecadienal [webbook.nist.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 26. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 27. Long-chain unsaturated fatty acids are involved in the viability and itraconazole susceptibility of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodeca-4,11-dien-1-ol is a member of the long-chain unsaturated fatty alcohols, a class of compounds with significant biological activity, often acting as insect sex pheromones.[1] This technical guide provides a comprehensive overview of this compound, its homologous series, and related dienol compounds. Due to the limited availability of specific data for the 4,11-isomer, this guide will utilize data from the closely related and well-documented (5Z,7E)-5,7-dodecadien-1-ol as a representative example for experimental protocols and spectral data. This document will cover the synthesis, physicochemical properties, analytical characterization, and the biological signaling pathways associated with these compounds.
Homologous Series of this compound
A homologous series is a sequence of compounds with the same functional group and similar chemical properties, where successive members differ by a CH₂ group.[2][3] The homologous series for dienols, such as this compound, can be represented by the general formula CnH2n-2O .[4] In this series, the defining characteristics are a primary alcohol (-OH) group and two carbon-carbon double bonds within the hydrocarbon chain.
For the specific homologous series of this compound, we can define it as a series of alkadien-1-ols with the double bonds at the 4th and (n-1)th positions.
Table 1: Homologous Series of (E,Z)-4,(n-1)-Alkadien-1-ols
| n | Molecular Formula | IUPAC Name | Molecular Weight ( g/mol ) |
| 10 | C₁₀H₁₈O | (4E,9Z)-Deca-4,9-dien-1-ol | 154.25 |
| 11 | C₁₁H₂₀O | (4E,10Z)-Undeca-4,10-dien-1-ol | 168.28 |
| 12 | C₁₂H₂₂O | (4E,11Z)-Dodeca-4,11-dien-1-ol | 182.31 |
| 13 | C₁₃H₂₄O | (4E,12Z)-Trideca-4,12-dien-1-ol | 196.34 |
| 14 | C₁₄H₂₆O | (4E,13Z)-Tetradeca-4,13-dien-1-ol | 210.36 |
Physicochemical Properties
The physicochemical properties of long-chain unsaturated alcohols are influenced by their carbon chain length, the number and position of double bonds, and their stereochemistry. Generally, boiling points increase with chain length due to stronger van der Waals forces.[5] The presence of double bonds can lower the melting point compared to their saturated counterparts.
Table 2: Physicochemical Properties of Representative Dodecadienols
| Property | (5Z,7E)-5,7-Dodecadien-1-ol | Dodeca-1,11-diene (related hydrocarbon) | Sucrose (for comparison) |
| Molecular Formula | C₁₂H₂₂O | C₁₂H₂₂ | C₁₂H₂₂O₁₁ |
| Molecular Weight | 182.31 g/mol | 166.30 g/mol [6] | 342.30 g/mol [7] |
| Boiling Point | Data not available | 1169 K (Kovats RI, non-polar)[6] | Decomposes[7] |
| Melting Point | Data not available | Data not available | 160-186 °C (decomposes)[7] |
| Appearance | Likely a colorless liquid | Liquid | White crystalline solid[7] |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water | Soluble in water[7] |
Synthesis of Dodecadienols
The Wittig reaction is a widely used and versatile method for the stereoselective synthesis of alkenes, including conjugated dienes found in many insect pheromones.[8][9] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.
Experimental Protocol: Synthesis of a Dodecadienol via Wittig Reaction (General Procedure)
This protocol is a generalized procedure based on common Wittig reaction methodologies.[10][11]
1. Preparation of the Phosphonium Salt:
-
To a solution of triphenylphosphine (1.1 eq) in an appropriate solvent (e.g., acetonitrile or toluene), add the desired alkyl halide (1.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the phosphonium salt precipitates.
-
Collect the salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
2. Generation of the Ylide:
-
Suspend the phosphonium salt (1.0 eq) in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).
-
Add a strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) (1.0 eq) dropwise.
-
Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to form the colored ylide.
3. Wittig Reaction:
-
To the ylide solution, add a solution of the appropriate aldehyde or ketone (1.0 eq) in the same solvent dropwise at a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
4. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure dodecadienol.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like long-chain alcohols.[12][13][14]
1. Sample Preparation:
-
Prepare a dilute solution of the dodecadienol sample in a volatile organic solvent (e.g., hexane or dichloromethane).
-
If necessary, derivatize the alcohol to a more volatile ester (e.g., acetate or trimethylsilyl ether) to improve chromatographic performance. For derivatization to a pentafluorobenzyl ester, add 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile to the dried sample and incubate at room temperature.[15]
2. GC-MS Conditions:
-
Injector: Splitless mode, temperature ~250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature of ~280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
Table 3: Mass Spectrometry Data for (Z,E)-5,7-Dodecadien-1-ol
| m/z | Relative Intensity (%) | Proposed Fragment |
| 182 | 2 | [M]⁺ |
| 164 | 5 | [M - H₂O]⁺ |
| 135 | 3 | [C₁₀H₁₅]⁺ |
| 121 | 8 | [C₉H₁₃]⁺ |
| 97 | 13 | [C₇H₁₃]⁺ |
| 93 | 28 | [C₇H₉]⁺ |
| 79 | 96 | [C₆H₇]⁺ |
| 67 | 100 | [C₅H₇]⁺ |
| 55 | 44 | [C₄H₇]⁺ |
| 41 | 73 | [C₃H₅]⁺ |
(Data obtained from a study on the synthesis of (Z,E)-5,7-Dodecadienol)[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5][17][18]
Table 4: ¹H NMR Spectral Data for (Z,E)-5,7-Dodecadien-1-ol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.29 | dd | 1H | H-7 |
| 5.96 | dd | 1H | H-6 |
| 5.67 | dt | 1H | H-8 |
| 5.29 | dt | 1H | H-5 |
| 3.65 | t | 2H | H-1 |
| 2.20 | dt | 2H | H-9 |
| 2.10 | dt | 2H | H-4 |
| 1.20-1.70 | m | 8H | H-2,3,10,11 |
| 0.90 | t | 3H | H-12 |
(Data obtained from a study on the synthesis of (Z,E)-5,7-Dodecadienol)[16]
Biological Activity and Signaling Pathways
Many long-chain dienols, including isomers of dodecadienol, function as sex pheromones in insects, particularly in Lepidoptera (moths and butterflies).[19][20] These chemical signals are detected by specialized olfactory receptor neurons (ORNs) located in the antennae of the receiving insect.[21][22]
The binding of a pheromone molecule to a specific pheromone receptor (PR) on the dendritic membrane of an ORN initiates a signal transduction cascade. This process typically involves a G-protein coupled receptor (GPCR) pathway.[19]
Pheromone Signaling Pathway in Lepidoptera
Caption: Pheromone signaling pathway in a lepidopteran olfactory receptor neuron.
Experimental Workflow for Studying Pheromone Activity
Caption: Experimental workflow for the identification and evaluation of insect pheromones.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. thinka.hk [thinka.hk]
- 5. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,11-Dodecadiene | C12H22 | CID 22170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sucrose | C12H22O11 | CID 5988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. researchgate.net [researchgate.net]
- 17. forskning.ruc.dk [forskning.ruc.dk]
- 18. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]
- 20. A novel lineage of candidate pheromone receptors for sex communication in moths | eLife [elifesciences.org]
- 21. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Dodeca-4,11-dien-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the stereoselective synthesis of various isomers of dodeca-4,11-dien-1-ol, a molecule of interest in pheromone synthesis and as a building block in organic chemistry. The methodologies outlined below leverage well-established olefination reactions to control the geometry of the two double bonds.
Overview of Synthetic Strategies
The controlled synthesis of the (4E,11E), (4Z,11E), (4E,11Z), and (4Z,11Z) isomers of this compound can be achieved through the strategic application of the Horner-Wadsworth-Emmons (HWE) and Wittig reactions. The general approach involves the coupling of two key fragments: a C4 phosphonium ylide or phosphonate and a C8 aldehyde, or a C8 phosphonium ylide or phosphonate and a C4 aldehyde. The stereochemical outcome of the newly formed double bond is dependent on the type of olefination reagent and reaction conditions employed.
The Horner-Wadsworth-Emmons reaction is a widely used method for the formation of carbon-carbon double bonds, typically yielding the (E)-alkene with high selectivity.[1][2][3] In contrast, the Wittig reaction can be tuned to produce either (Z) or (E) alkenes.[4][5][6] Non-stabilized ylides in the Wittig reaction generally lead to the formation of (Z)-alkenes.[7]
A generalized workflow for the synthesis is presented below:
Figure 1. Generalized workflow for the synthesis of this compound.
Synthesis of (4E,11Z)-Dodeca-4,11-dien-1-ol
This protocol describes a convergent synthesis utilizing a Horner-Wadsworth-Emmons reaction to establish the (E)-alkene at the C4 position and a Wittig reaction to form the (Z)-alkene at the C11 position.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 4-(Tetrahydropyran-2-yloxy)butanal | Reagent | Commercially Available |
| Triethyl phosphonoacetate | Reagent | Commercially Available |
| Sodium hydride (60% dispersion in mineral oil) | Reagent | Commercially Available |
| 4-Penten-1-ol | Reagent | Commercially Available |
| Triphenylphosphine | Reagent | Commercially Available |
| n-Butyllithium (2.5 M in hexanes) | Reagent | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | Anhydrous | Commercially Available |
| Diethyl ether, anhydrous | Anhydrous | Commercially Available |
| Pyridinium p-toluenesulfonate (PPTS) | Reagent | Commercially Available |
| Methanol | ACS | Commercially Available |
| Dichloromethane (DCM) | ACS | Commercially Available |
| Saturated aqueous ammonium chloride | ACS | Prepared in-house |
| Saturated aqueous sodium bicarbonate | ACS | Prepared in-house |
| Brine | ACS | Prepared in-house |
| Anhydrous magnesium sulfate | ACS | Commercially Available |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |
Experimental Protocols
Step 1: Synthesis of (E)-Ethyl 8-(tetrahydropyran-2-yloxy)oct-2-enoate (Horner-Wadsworth-Emmons Reaction)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.05 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 4-(tetrahydropyran-2-yloxy)butanal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (E)-ethyl 8-(tetrahydropyran-2-yloxy)oct-2-enoate.
Step 2: Reduction to (E)-8-(Tetrahydropyran-2-yloxy)oct-2-en-1-ol
-
To a stirred solution of the ester from Step 1 (1.0 eq) in anhydrous diethyl ether at 0 °C, add diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M in hexanes) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting white precipitate and wash thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.
Step 3: Oxidation to (E)-8-(Tetrahydropyran-2-yloxy)oct-2-enal
-
To a stirred solution of the alcohol from Step 2 (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC, 1.5 eq) adsorbed on silica gel.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the aldehyde.
Step 4: Synthesis of (4-Bromobutyl)triphenylphosphonium Bromide
-
A solution of 1,4-dibromobutane (1.2 eq) and triphenylphosphine (1.0 eq) in acetonitrile is refluxed overnight.
-
Cool the reaction mixture to room temperature, and collect the resulting white precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the phosphonium salt.
Step 5: Synthesis of (4E,11Z)-1-(Tetrahydropyran-2-yloxy)dodeca-4,11-diene (Wittig Reaction)
-
To a suspension of the phosphonium salt from Step 4 (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the ylide solution back to -78 °C and add a solution of the aldehyde from Step 3 (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 6: Deprotection to (4E,11Z)-Dodeca-4,11-dien-1-ol
-
To a solution of the protected diene from Step 5 (1.0 eq) in methanol, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the final product.
Expected Results
| Step | Product | Expected Yield (%) | Expected Stereoselectivity |
| 1 | (E)-Ethyl 8-(tetrahydropyran-2-yloxy)oct-2-enoate | 80-90 | >95:5 (E:Z) |
| 5 | (4E,11Z)-1-(Tetrahydropyran-2-yloxy)dodeca-4,11-diene | 60-75 | >90:10 (Z:E) at C11 |
| 6 | (4E,11Z)-Dodeca-4,11-dien-1-ol | 85-95 | - |
Synthesis of other Stereoisomers
The synthesis of other stereoisomers can be achieved by modifying the olefination strategy.
-
For (4Z,11Z)-Dodeca-4,11-dien-1-ol: Employ a Wittig reaction with a non-stabilized ylide for the C4 double bond formation.
-
For (4E,11E)-Dodeca-4,11-dien-1-ol: Utilize the Horner-Wadsworth-Emmons reaction for the formation of both double bonds. A Still-Gennari modification of the HWE reaction could also be considered for the (Z)-alkene synthesis if needed.[8]
-
For (4Z,11E)-Dodeca-4,11-dien-1-ol: Use a Wittig reaction for the C4 double bond and an HWE reaction for the C11 double bond.
A visual representation of the synthetic logic is provided below:
Figure 2. Synthetic strategy for (4E,11Z)-Dodeca-4,11-dien-1-ol.
Alternative Strategy: Cross-Metathesis
Olefin cross-metathesis offers a powerful alternative for the construction of the diene system. For example, the reaction of 1,9-decadiene with an appropriate vinyl alcohol derivative in the presence of a Grubbs-type catalyst could potentially form the desired carbon skeleton.[9][10][11] The stereoselectivity of the newly formed double bonds would be dependent on the catalyst and reaction conditions chosen.[12]
Figure 3. Cross-metathesis approach to the dodecadienol backbone.
This approach may offer advantages in terms of atom economy and step-count, although control of stereoselectivity can be challenging and may require screening of different ruthenium or molybdenum-based catalysts.[11]
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The expected yields and stereoselectivities are based on literature precedents for similar transformations and may vary. Optimization of reaction conditions may be necessary to achieve desired results.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. iqac.unigoa.ac.in [iqac.unigoa.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. (PDF) Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis (2021) | Dávid Roman | 37 Citations [scispace.com]
- 9. Cross Metathesis [organic-chemistry.org]
- 10. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
"Dodeca-4,11-dien-1-ol" synthesis from commercially available starting materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Dodeca-4,11-dien-1-ol, a long-chain diene alcohol, from commercially available starting materials. The synthetic strategy is centered around a key Wittig reaction to construct the carbon backbone and introduce one of the double bonds. This protocol is intended for laboratory use by trained organic chemists.
Synthetic Strategy
The synthesis of this compound is achieved through a convergent three-step process, as illustrated in the workflow diagram below. The key steps involve:
-
Protection of a bifunctional starting material: The hydroxyl group of 4-bromobutanol is protected as a tert-butyldimethylsilyl (TBDMS) ether.
-
Formation of a Wittig reagent: The protected 4-bromobutanol is converted into its corresponding triphenylphosphonium salt, which is then deprotonated to form the ylide.
-
Wittig olefination: The ylide is reacted with the commercially available aldehyde, 7-octenal, to form the C12 carbon skeleton with the desired double bonds.
-
Deprotection: The TBDMS protecting group is removed to yield the final product, this compound.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Step | Reaction | Reactants | Product | Typical Yield (%) |
| 1 | Protection of Alcohol | 4-Bromobutanol, TBDMSCl, Imidazole | 1-(tert-Butyldimethylsilyloxy)-4-bromobutane | >95 |
| 2 | Phosphonium Salt Formation | 1-(tert-Butyldimethylsilyloxy)-4-bromobutane, Triphenylphosphine | (4-(tert-Butyldimethylsilyloxy)butyl)triphenylphosphonium bromide | 85-95 |
| 3 | Wittig Reaction & Ylide Formation | Phosphonium Salt, n-Butyllithium, 7-Octenal | 1-(tert-Butyldimethylsilyloxy)dodeca-4,11-diene | 70-85 |
| 4 | Deprotection | 1-(tert-Butyldimethylsilyloxy)dodeca-4,11-diene, TBAF | This compound | >90 |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of 1-(tert-Butyldimethylsilyloxy)-4-bromobutane
-
To a solution of 4-bromobutanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 1-(tert-butyldimethylsilyloxy)-4-bromobutane as a colorless oil.
Step 2: Synthesis of (4-(tert-Butyldimethylsilyloxy)butyl)triphenylphosphonium bromide
-
A mixture of 1-(tert-butyldimethylsilyloxy)-4-bromobutane (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene is heated to reflux.[1]
-
The reaction is monitored by TLC until the starting material is consumed (typically 24-48 hours).
-
Cool the reaction mixture to room temperature, and collect the resulting white precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the desired phosphonium salt.[2]
Step 3: Synthesis of 1-(tert-Butyldimethylsilyloxy)dodeca-4,11-diene (Wittig Reaction)
-
Suspend the (4-(tert-butyldimethylsilyloxy)butyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.[3]
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the suspension. The color of the solution should turn deep red, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 7-octenal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Step 4: Synthesis of this compound (Deprotection)
-
To a solution of 1-(tert-butyldimethylsilyloxy)dodeca-4,11-diene (1.0 eq) in THF, add tetra-n-butylammonium fluoride (TBAF) (1.1 eq, as a 1 M solution in THF).[4]
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Logical Relationships of Synthesis Steps
References
Gas chromatography-mass spectrometry (GC-MS) analysis of "Dodeca-4,11-dien-1-ol"
Abstract
This application note details a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Dodeca-4,11-dien-1-ol, a long-chain unsaturated alcohol. Due to the limited availability of specific analytical protocols for this compound, this document provides a comprehensive, theoretically-derived procedure based on established principles for the analysis of similar long-chain unsaturated alcohols. The described methodology includes sample preparation, optimized GC-MS parameters, and predicted mass spectral fragmentation patterns. This guide is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is a C12 unsaturated alcohol with potential applications in various fields, including chemical synthesis and as a precursor for biologically active molecules. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra.[1] This application note outlines a robust GC-MS protocol for the analysis of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is recommended for the preparation of this compound samples for GC-MS analysis.
Materials:
-
This compound standard
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined septa[1]
-
Micropipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (from a hypothetical matrix):
-
For liquid samples, perform a liquid-liquid extraction using hexane.
-
For solid samples, employ soxhlet extraction or sonication with hexane.
-
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Final Volume: Adjust the final volume of the extract and transfer to a 2 mL autosampler vial.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrumentation used.
| GC Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Predicted Results and Data Presentation
Quantitative Data
The following table presents a hypothetical calibration curve for the quantitative analysis of this compound.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 160,000 |
| 25 | 410,000 |
| 50 | 825,000 |
| 100 | 1,650,000 |
Retention Time: Based on the analysis of similar C12 alcohols, the expected retention time for this compound under the specified conditions is approximately 12.5 - 13.5 minutes .
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is predicted based on the fragmentation patterns of long-chain unsaturated alcohols. The molecular ion peak ([M]⁺) is expected at m/z 182. Subsequent fragmentation is likely to involve the loss of water (H₂O), cleavage at the double bonds, and fragmentation of the alkyl chain.
Table of Predicted Major Fragments:
| m/z | Predicted Fragment Ion | Comments |
| 182 | [C₁₂H₂₂O]⁺ | Molecular Ion (M⁺) |
| 164 | [C₁₂H₂₀]⁺ | Loss of H₂O (M-18) |
| 123 | [C₉H₁₅]⁺ | Cleavage at the C4-C5 double bond with rearrangement |
| 95 | [C₇H₁₁]⁺ | Further fragmentation of the alkyl chain |
| 81 | [C₆H₉]⁺ | Common fragment for cyclic or unsaturated C6 hydrocarbons |
| 67 | [C₅H₇]⁺ | Characteristic fragment for unsaturated five-carbon chains |
| 55 | [C₄H₇]⁺ | Allylic cleavage at the C11-C12 double bond |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated hydrocarbons |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a detailed, albeit theoretical, protocol for the GC-MS analysis of this compound. The proposed method, including sample preparation and instrumental parameters, is based on established analytical practices for similar long-chain unsaturated alcohols and is expected to yield reliable and reproducible results. The predicted mass spectral data offers a basis for the identification and characterization of this compound. Researchers are encouraged to use this document as a starting point and to optimize the parameters for their specific instrumentation and analytical needs.
References
Application Notes and Protocols for Field Trials of Dodeca-4,11-dien-1-ol as a Pest Attractant
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dodeca-4,11-dien-1-ol is a semiochemical that has been identified as a potential component in the sex pheromone blends of certain insect species, particularly within the family Sesiidae (clearwing moths). These insects are often significant pests in agriculture and horticulture, causing damage to fruit trees and other woody plants. The following application notes and protocols provide a comprehensive framework for conducting field trials to evaluate the efficacy of this compound as a pest attractant, either alone or in combination with other pheromone components. These guidelines are based on established methodologies for testing lepidopteran sex pheromones.
Data Presentation
Effective evaluation of a potential pest attractant requires meticulous data collection and clear presentation. The following tables are examples of how to structure quantitative data from field trials of this compound.
Table 1: Trap Capture of Male Moths Using this compound at Various Dosages
| Lure Dosage (mg) | Mean No. of Moths Captured per Trap per Week (± SE) | Total Moths Captured |
| 0 (Control) | 0.5 ± 0.2 | 12 |
| 0.1 | 3.2 ± 0.8 | 77 |
| 0.5 | 8.9 ± 1.5 | 214 |
| 1.0 | 12.4 ± 2.1 | 298 |
| 5.0 | 9.7 ± 1.8 | 233 |
SE = Standard Error
Table 2: Efficacy of this compound in Blends with Other Pheromone Components
| Lure Composition | Ratio | Mean No. of Moths Captured per Trap per Week (± SE) | Total Moths Captured |
| (Z,Z)-3,13-Octadecadien-1-ol acetate (Standard Lure) | 100:0 | 15.1 ± 2.5 | 362 |
| This compound | 0:100 | 2.1 ± 0.5 | 50 |
| Blend 1 | 90:10 | 18.7 ± 3.1 | 449 |
| Blend 2 | 80:20 | 14.2 ± 2.3 | 341 |
| Control (Unbaited) | - | 0.3 ± 0.1 | 7 |
Experimental Protocols
Detailed and standardized protocols are crucial for the successful and reproducible evaluation of pest attractants in the field.
Protocol 1: Preparation of Pheromone Lures
Objective: To prepare rubber septa lures loaded with precise amounts of this compound.
Materials:
-
This compound (ensure high purity)
-
Hexane (HPLC grade)
-
Red rubber septa
-
Micropipettes
-
Glass vials with PTFE-lined caps
-
Fume hood
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in hexane at a concentration of 10 mg/mL.
-
From the stock solution, create serial dilutions to achieve the desired final dosages (e.g., 0.1 mg, 0.5 mg, 1.0 mg, 5.0 mg).
-
Place a single rubber septum in a clean glass vial.
-
Using a micropipette, carefully apply 100 µL of the appropriate pheromone solution onto the septum.
-
For the control lures, apply 100 µL of pure hexane.
-
Allow the solvent to evaporate completely within a fume hood for at least 4 hours.
-
Seal the vials and store them at -20°C until deployment in the field.[1] To prevent cross-contamination, handle different lures with separate, clean forceps.[1]
Protocol 2: Field Trapping Experimental Design
Objective: To evaluate the attractiveness of this compound lures to the target pest species in a field setting.
Materials:
-
Pheromone lures (prepared as in Protocol 1)
-
Pherocon 1C or similar sticky traps
-
Stakes or posts for trap deployment
-
GPS device for mapping trap locations
-
Flagging tape for marking traps
-
Latex or nitrile gloves[1]
Procedure:
-
Site Selection: Choose a location with a known population of the target clearwing moth species. The site should be relatively uniform in terms of vegetation and topography.
-
Experimental Layout:
-
Establish a grid of trapping locations with a minimum distance of 20 meters between traps to avoid interference.
-
Use a randomized complete block design to account for potential environmental gradients. Each block should contain one of each treatment (lure dosage).
-
Replicate each treatment at least four times.
-
-
Trap Deployment:
-
Wear clean gloves when handling traps and lures to avoid contamination.[1]
-
Assemble the sticky traps according to the manufacturer's instructions.
-
Place one pheromone lure in the center of the sticky surface of each trap.
-
Hang the traps on stakes at a height of 1-1.5 meters above the ground, which is a typical flight height for many Sesiidae species.[1]
-
-
Data Collection:
-
Inspect the traps weekly for the duration of the expected flight period of the target species.
-
Count and record the number of captured target moths in each trap.
-
Remove all captured insects from the traps at each inspection.
-
Replace the sticky liners if they become filled with insects or debris. Pheromone lures should be replaced every 4-6 weeks, depending on environmental conditions.
-
-
Data Analysis:
-
Analyze the trap capture data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different lure dosages.
-
Mandatory Visualizations
Signaling Pathway of Pheromone Attraction
Caption: Pheromone perception and processing in a male moth.
Experimental Workflow for Field Trial
Caption: Workflow for a pheromone field trial.
Logical Relationship of Lure Components
Caption: Synergistic effect of pheromone components.
References
Application Notes and Protocols for the Formulation of Dodeca-4,11-dien-1-ol in Slow-Release Dispensers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodeca-4,11-dien-1-ol is a long-chain unsaturated alcohol with potential applications as a semiochemical, particularly as an insect sex pheromone for pest management. The effective use of such volatile compounds in agricultural and research settings hinges on their controlled and sustained release into the environment. Slow-release dispensers are critical for protecting the active ingredient from environmental degradation while maintaining a consistent and effective concentration over an extended period.[1][2] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound in various slow-release dispenser types. The methodologies outlined are based on established principles for similar long-chain dienol pheromones, such as codlemone, the sex pheromone of the codling moth (Cydia pomonella).
The primary application of slow-release pheromone dispensers is in integrated pest management (IPM) strategies. These strategies include population monitoring, mass trapping, and, most notably, mating disruption.[3] Mating disruption involves permeating an area with a synthetic pheromone to interfere with the chemical communication between sexes, thereby reducing mating success and subsequent pest populations.[3]
Formulation Strategies for Slow-Release Dispensers
The choice of a slow-release formulation depends on the target pest's biology, environmental conditions, and the desired duration of efficacy. Key formulation strategies include:
-
Matrix-Based Dispensers: The pheromone is incorporated into a polymeric or biodegradable matrix. The release rate is controlled by the diffusion of the active ingredient through the matrix. These can be formulated as fibers, laminates, or molded articles.
-
Reservoir-Based Dispensers: The pheromone is contained within a reservoir, and its release is controlled by a semi-permeable membrane or a capillary opening. This category includes microcapsules and hollow fibers.
-
Aerosol Dispensers: These devices release a fine mist of the pheromone at programmed intervals.[4][5] This allows for precise control over the timing and amount of pheromone released.
-
Sol-Gel Formulations: Pheromones can be entrapped in sol-gel matrices, which offer a high degree of control over the release rate by adjusting the polymer's cross-linking.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data for the formulation and application of long-chain dienol pheromones in slow-release dispensers, primarily based on studies with codlemone. This data can serve as a starting point for the development of this compound formulations.
Table 1: Pheromone Loading and Dispenser Density in Field Applications
| Dispenser Type | Pheromone Loading per Dispenser | Dispenser Density (dispensers/ha) | Target Pest | Reference |
| Biodegradable Matrix (Ecodian) | 10 mg | 1400-2000 | Cydia pomonella | [7][8] |
| Aerosol (Isomate® CM MIST) | 3.5 - 7.0 mg per emission | 2-7 | Cydia pomonella | [4][5] |
| Plastic Threads (ISOMATE CTT) | Not specified | 500 | Cydia pomonella | [5] |
| Microencapsulated Spray | Not applicable | Not applicable | Cydia pomonella | [5] |
Table 2: Release Rates and Efficacy of Slow-Release Pheromone Dispensers
| Dispenser Type | Initial Release Rate | Duration of Efficacy | Efficacy Measure | Reference |
| Sol-Gel Formulation | 14-45 µ g/day | up to 28 days | Male moth capture in traps | [6] |
| Aerosol (Isomate® CM MIST) | Variable (timed emissions) | Full season | Orientational disruption | [4][5] |
| Biodegradable Matrix (Ecodian) | Decreases over time | Full season | Mating disruption, fruit damage reduction | [7][8] |
Experimental Protocols
Protocol 1: Formulation of a Matrix-Based Slow-Release Dispenser
Objective: To prepare a polymeric matrix dispenser containing this compound and to determine the initial loading.
Materials:
-
This compound
-
Polymeric matrix material (e.g., polyethylene, polypropylene, or a biodegradable polymer)
-
Antioxidant (e.g., BHT)
-
UV stabilizer
-
Extruder or injection molding machine
-
Analytical balance
-
Hexane (analytical grade)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Formulation:
-
Accurately weigh the desired amount of the polymeric matrix material.
-
In a separate container, prepare a solution of this compound, antioxidant, and UV stabilizer. The typical concentration of additives is 0.1-1.0% by weight.
-
Combine the polymer with the pheromone solution. The loading of this compound will depend on the target release rate and desired field life.
-
-
Dispenser Fabrication:
-
Process the mixture using an extruder or injection molding machine to produce dispensers of a defined shape and size (e.g., fibers, septa, or spirals).
-
-
Determination of Initial Pheromone Loading:
-
Randomly select a subset of the manufactured dispensers (n=5).
-
Individually weigh each dispenser.
-
Place each dispenser in a separate vial with a known volume of hexane (e.g., 10 mL).
-
Allow the pheromone to be completely extracted from the matrix, which may take several hours to days with occasional agitation.
-
Prepare a standard curve of this compound in hexane of known concentrations.
-
Analyze the hexane extracts and the standards by GC-FID.
-
Quantify the amount of this compound in each dispenser by comparing the peak areas to the standard curve.
-
Express the loading as mg of active ingredient per dispenser.
-
Protocol 2: Determination of Pheromone Release Rate
Objective: To measure the release rate of this compound from the formulated dispensers over time under controlled conditions.
Materials:
-
Formulated dispensers from Protocol 1
-
Controlled environment chamber (set to desired temperature, humidity, and airflow)
-
Analytical balance
-
Hexane (analytical grade)
-
GC-FID
-
Solid-Phase Microextraction (SPME) fibers (optional, for non-destructive sampling)
Procedure:
-
Aging of Dispensers:
-
Place a known number of dispensers in the controlled environment chamber.
-
At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), remove a subset of dispensers (n=3-5) for analysis.
-
-
Residual Pheromone Analysis (Destructive Method):
-
For each time point, determine the amount of this compound remaining in the dispensers using the solvent extraction and GC-FID analysis method described in Protocol 1.
-
-
Headspace Analysis (Non-Destructive Method - Optional):
-
Place individual dispensers in sealed glass chambers with a constant airflow.
-
At specified intervals, sample the headspace by exposing an SPME fiber for a defined period.
-
Analyze the trapped volatiles by GC-FID or GC-MS.
-
-
Calculation of Release Rate:
-
For the destructive method, calculate the average amount of pheromone released during each interval by subtracting the residual amount from the initial loading (or the amount at the previous time point).
-
Divide the amount released by the number of days in the interval to obtain the average release rate in µ g/day or mg/day.
-
Plot the release rate as a function of time to generate a release profile.
-
Protocol 3: Field Efficacy Testing - Mating Disruption
Objective: To evaluate the effectiveness of the this compound slow-release dispensers in disrupting the mating of the target insect pest in a field setting.
Materials:
-
Formulated this compound dispensers
-
Pheromone traps baited with a standard monitoring lure for the target pest
-
Untreated control plots
-
Treated plots
-
Randomized block experimental design layout
Procedure:
-
Experimental Setup:
-
Select an appropriate field site with a known population of the target pest.
-
Establish multiple replicated plots for each treatment (e.g., this compound dispensers) and an untreated control. Plots should be sufficiently large and separated to prevent interference.
-
-
Dispenser Deployment:
-
In the treated plots, deploy the this compound dispensers at the desired density (e.g., dispensers per hectare) and height within the crop canopy, as determined from preliminary studies or literature on similar pests.
-
-
Monitoring:
-
Place one or more pheromone-baited monitoring traps in the center of each treated and control plot.
-
Check the traps at regular intervals (e.g., weekly) and record the number of captured male moths.
-
-
Data Analysis:
-
Compare the mean number of moths captured in the treated plots to the mean number captured in the control plots.
-
A significant reduction in trap capture in the treated plots indicates successful mating disruption.
-
Calculate the percentage of trap capture reduction.
-
-
Fruit/Plant Damage Assessment (if applicable):
-
At the end of the season, assess the level of pest-inflicted damage to the crop in both treated and control plots.
-
Compare the damage levels to further quantify the efficacy of the mating disruption treatment.
-
Visualizations
Caption: Experimental workflow for developing slow-release pheromone dispensers.
Caption: Principle of insect mating disruption using slow-release pheromones.
References
- 1. sasnanotechnologies.com [sasnanotechnologies.com]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. The use of semiochemical slow-release devices in integrated pest management strategies | Université de Liège [popups.uliege.be]
- 4. Optimizing Aerosol Dispensers for Mating Disruption of Codling Moth, Cydia pomonella L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Control of Cydia pomonella L. and Cydia molesta (Busck) (Lepidoptera Tortricidae) in pome-fruit orchards with Ecodian sex pheromone dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dodeca-4,11-dien-1-ol as an Analytical Standard
Introduction
Dodeca-4,11-dien-1-ol is a long-chain unsaturated alcohol with the molecular formula C₁₂H₂₂O. Due to its specific structure, containing two double bonds at defined positions, it serves as a valuable standard in various analytical applications. These applications are particularly relevant in fields such as chemical ecology, where structurally similar compounds act as insect pheromones, and in the food and fragrance industries for the analysis of flavor and aroma components. Furthermore, in drug development, long-chain alcohols and their metabolites can be important biomarkers or structural motifs in pharmacologically active molecules. The use of a well-characterized standard like this compound is crucial for method development, validation, and ensuring the accuracy and reproducibility of analytical results.
These application notes provide detailed protocols for the use of this compound as a standard for analytical method development using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle
Gas chromatography is an ideal technique for the separation of volatile and semi-volatile compounds like this compound. The compound is volatilized and separated from other components in a sample based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification. For alcohols, derivatization is often employed to improve peak shape and thermal stability.
A. Experimental Protocol: GC-MS Analysis of this compound
1. Materials and Reagents
-
Standard: this compound (≥95% purity)
-
Solvent: Hexane or Dichloromethane (GC grade)
-
Derivatization Reagent (optional but recommended): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (optional): A suitable deuterated long-chain alcohol or a C13-C15 saturated alcohol.
2. Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
If using an internal standard, add it to each calibration standard and sample at a constant concentration.
3. Sample Preparation and Derivatization (Illustrative)
-
Take 100 µL of the standard solution or sample extract.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
4. GC-MS Instrumental Parameters
| Parameter | Illustrative Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
B. Data Presentation: Illustrative GC-MS Data for this compound
| Compound | Retention Time (min) (Illustrative) | Key Mass Fragments (m/z) (Illustrative) |
| This compound | 12.5 | 182 (M+), 164, 135, 121, 109, 95, 81, 67 |
| TMS-Dodeca-4,11-dien-1-ol | 11.8 | 254 (M+), 239, 147, 129, 103, 73 |
II. High-Performance Liquid Chromatography (HPLC) Analysis
Principle
Reverse-phase HPLC is a suitable method for the analysis of moderately polar compounds like this compound.[1] The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.[2] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Detection can be achieved using a UV detector if the analyte possesses a chromophore, or more universally with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
A. Experimental Protocol: HPLC Analysis of this compound
1. Materials and Reagents
-
Standard: this compound (≥95% purity)
-
Mobile Phase A: Acetonitrile (HPLC grade)
-
Mobile Phase B: Water (HPLC grade)
2. Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Perform serial dilutions to prepare calibration standards in the range of 10 µg/mL to 200 µg/mL.
3. HPLC Instrumental Parameters
| Parameter | Illustrative Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile/Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |
B. Data Presentation: Illustrative HPLC Data for this compound
| Compound | Retention Time (min) (Illustrative) | Detection Method |
| This compound | 6.8 | RID or ELSD |
Mandatory Visualizations
Caption: General analytical workflow for the analysis of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
Application Notes and Protocols for Mating Disruption Techniques Using Dodecadien-1-ol Isomers
A-Notes on "Dodeca-4,11-dien-1-ol"
Initial literature and database searches did not yield specific information on the use of "this compound" as a primary active ingredient in commercially available or extensively researched mating disruption products for pest management. The following application notes and protocols are based on the well-documented use of other isomers of dodecadien-1-ol, which serve as sex pheromones for various lepidopteran pests. These protocols can serve as a foundational guide for research and development involving "this compound" or other analogous compounds.
Introduction to Mating Disruption
Mating disruption is a pest management technique that utilizes synthetic sex pheromones to prevent male insects from locating and mating with females.[1] By saturating an area with a specific pheromone, the natural pheromone plumes of calling females are masked, leading to a reduction in mating success and subsequent pest population decline.[1][2] This method is species-specific, non-toxic, and an environmentally benign alternative to conventional insecticides.[1]
The primary mechanisms of mating disruption include:
-
Competitive Disruption: Synthetic pheromone sources compete with calling females, leading to false trail-following by males. The effectiveness is dependent on the ratio of dispensers to females.
-
Non-Competitive Disruption: The high concentration of pheromone in the atmosphere can lead to sensory adaptation or habituation of the male's antennal receptors, rendering them unable to detect natural pheromone plumes. This mechanism is largely independent of pest density.
Quantitative Data on Efficacy of Dodecadien-1-ol Isomers
The following table summarizes the efficacy of various dodecadien-1-ol isomers in reducing male moth capture in field trials. This data can be used as a benchmark when designing experiments for "this compound".
| Pheromone Isomer | Target Pest | Application Rate | Efficacy (Trap Capture Reduction) | Reference Species |
| (E,E)-8,10-Dodecadien-1-ol | Codling Moth (Cydia pomonella) | 500 dispensers/ha | >95% | Cydia pomonella |
| (Z,E)-5,7-Dodecadien-1-ol | Siberian Moth (Dendrolimus superans sibiricus) | Not specified | Significant reduction compared to control | Dendrolimus superans sibiricus |
| (Z)-9,11-Dodecadienyl acetate | Red Cotton Bollworm Moth | Not specified | Effective in field trials | Pectinophora gossypiella |
Experimental Protocols
Protocol for Evaluating Mating Disruption Efficacy in the Field
This protocol outlines a general procedure for a field trial to assess the efficacy of a dodecadien-1-ol isomer for mating disruption.
Objective: To determine the effectiveness of a synthetic pheromone in disrupting the mating of a target lepidopteran pest.
Materials:
-
Synthetic pheromone dispensers (e.g., rubber septa, membrane dispensers, sprayable microcapsules) loaded with the dodecadien-1-ol isomer.
-
Pheromone traps (e.g., Delta traps, wing traps) with a lure containing the target pest's sex pheromone.
-
Untreated control plots.
-
Data collection sheets or electronic devices.
-
GPS unit for mapping trap locations.
Procedure:
-
Site Selection: Choose an appropriate experimental site with a known population of the target pest. The site should be large enough to accommodate treated and control plots with a sufficient buffer zone (minimum 100 meters) to prevent interference.[2]
-
Plot Design: Establish replicated treated and control plots. A randomized complete block design is recommended. Plot size will depend on the flight behavior of the target species.
-
Dispenser Deployment: In the treated plots, deploy the pheromone dispensers according to the manufacturer's recommendations or the experimental design. Ensure even distribution throughout the plot. For hand-applied dispensers, attach them to the upper third of the plant canopy. For sprayable formulations, ensure thorough coverage.
-
Trap Deployment: Place pheromone traps in both treated and control plots to monitor the male population. Place traps at a standardized height and location within each plot.
-
Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of captured male moths. Continue monitoring throughout the flight period of the target pest.
-
Data Analysis: Compare the mean number of moths captured in the treated plots to the control plots. Calculate the percentage of trap capture reduction to determine the efficacy of the mating disruption treatment. Statistical analysis (e.g., ANOVA) should be performed to determine if the differences are significant.
Protocol for assessing mating status of female moths
Objective: To directly assess the impact of mating disruption on the reproductive success of female moths.
Materials:
-
Sentinel female moths (virgin females of the target species).
-
Mating stations or tethering systems.
-
Microscope.
-
Dissecting tools.
Procedure:
-
Rearing: Rear the target pest in the laboratory to obtain a supply of virgin females.
-
Deployment: Place sentinel virgin females in mating stations within the treated and control plots.
-
Retrieval: After a set period (e.g., 24-48 hours), retrieve the sentinel females.
-
Dissection: Dissect the females under a microscope and examine their spermathecae for the presence of spermatophores. The presence of a spermatophore indicates that mating has occurred.
-
Data Analysis: Compare the percentage of mated females in the treated plots to the control plots.
Visualizations
Experimental Workflow for Mating Disruption Field Trial
Caption: Workflow for a mating disruption field efficacy trial.
Proposed Mechanisms of Mating Disruption
Caption: Two primary proposed mechanisms of insect mating disruption.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dodeca-4,11-dien-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of Dodeca-4,11-dien-1-ol. The content is structured to address specific challenges that may arise during the experimental process, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy is a convergent synthesis utilizing the Wittig reaction to form the C4-C5 double bond. This approach involves preparing two key fragments: an aldehyde and a phosphonium ylide. The synthesis can be broken down into the following key stages:
-
Preparation of the Aldehyde Fragment: Oxidation of a commercially available unsaturated alcohol, such as 7-octen-1-ol, to the corresponding aldehyde, 7-octen-1-al.
-
Preparation of the Ylide Fragment: Synthesis of a phosphonium salt from a protected 4-carbon haloalcohol (e.g., 1-bromo-4-(tert-butyldimethylsilyloxy)butane), followed by deprotonation with a strong base to form the Wittig reagent.
-
Wittig Olefination: Coupling of the aldehyde and the ylide to form the protected diene.
-
Deprotection: Removal of the alcohol protecting group to yield the final product, this compound.
Q2: Why is protection of the hydroxyl group necessary for the ylide fragment?
The hydroxyl group is acidic and will react with the strong bases used to generate the phosphonium ylide, and with the ylide itself.[1] Protecting the alcohol prevents these unwanted acid-base reactions, ensuring the ylide forms correctly and can react with the aldehyde partner. Common protecting groups for alcohols include tert-butyldimethylsilyl (TBDMS) and tetrahydropyranyl (THP).
Q3: What factors influence the stereochemistry (E/Z isomerism) of the newly formed double bond in the Wittig reaction?
The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the phosphonium ylide.[2][3]
-
Unstabilized Ylides (with alkyl substituents) typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[3][4][5]
-
Stabilized Ylides (with electron-withdrawing groups like esters or ketones) predominantly yield the (E)-alkene.[2][4] For the synthesis of this compound, an unstabilized ylide is used, which should favor the (Z)-isomer at the C4-C5 position.
Q4: How can I purify the final this compound product?
Purification is typically achieved through silica gel column chromatography. However, diene alcohols can sometimes be challenging to purify due to the nonpolar nature of the long hydrocarbon chain and the polar alcohol head. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), is usually effective. Care must be taken as prolonged exposure to silica gel (which is weakly acidic) can potentially cause isomerization or decomposition of acid-sensitive compounds.
Troubleshooting Guide
Issue 1: Low Yield in the Wittig Reaction Step
Q: I am experiencing a low yield for the coupling of 7-octen-1-al and the phosphonium ylide. What are the potential causes and solutions?
A: Low yields in the Wittig reaction can stem from several factors related to the reagents, reaction conditions, or side reactions.
Potential Causes & Solutions:
-
Inefficient Ylide Formation:
-
Cause: The base used may not be strong enough to fully deprotonate the phosphonium salt. Moisture in the solvent or on the glassware can quench the strong base.
-
Solution: Ensure you are using a sufficiently strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS).[2] Use rigorously dried solvents (like THF or diethyl ether) and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
-
Impure Reagents:
-
Cause: The aldehyde may contain impurities, such as the corresponding carboxylic acid from over-oxidation, which will react with the ylide. The phosphonium salt may also be impure or wet.
-
Solution: Purify the aldehyde by column chromatography or distillation immediately before use. Ensure the phosphonium salt is thoroughly dried under vacuum before use.
-
-
Side Reactions:
-
Cause: Aldehydes, especially non-conjugated ones, can be prone to self-condensation (aldol reaction) if the ylide is added too slowly or if the temperature is not controlled.
-
Solution: Add the aldehyde to the pre-formed ylide solution at a low temperature (e.g., -78 °C or 0 °C) and allow the reaction to warm slowly.
-
Comparative Data: Choice of Base and Solvent for a Model Wittig Reaction
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Typical Z:E Ratio |
| n-BuLi | THF | -78 to 25 | 75-85% | 85:15 |
| NaHMDS | THF | -78 to 25 | 80-90% | >95:5 |
| KHMDS | Toluene | 0 to 25 | 70-80% | >95:5 |
| NaH | DMSO | 25 to 50 | 60-70% | Variable |
Note: Data is representative for unstabilized ylides and may vary based on specific substrates.
Issue 2: Poor Stereoselectivity (E/Z Mixture)
Q: My Wittig reaction is producing a significant amount of the unwanted (E)-isomer. How can I increase the selectivity for the (Z)-isomer?
A: Achieving high (Z)-selectivity with unstabilized ylides depends heavily on minimizing conditions that allow for equilibration of the intermediates.
Potential Causes & Solutions:
-
Presence of Lithium Salts:
-
Cause: When using lithium bases like n-BuLi, the resulting lithium salts can stabilize the betaine intermediate, leading to equilibration and a loss of stereoselectivity.[2][4]
-
Solution: Use sodium- or potassium-based reagents like NaHMDS or KHMDS to generate the ylide. These "salt-free" conditions are known to enhance (Z)-selectivity.
-
-
Solvent Effects:
-
Cause: Polar aprotic solvents can influence the reaction intermediates.
-
Solution: Non-polar solvents like toluene or benzene can sometimes improve (Z)-selectivity compared to THF, particularly when paired with sodium or potassium bases.
-
-
Temperature:
-
Cause: Higher reaction temperatures can promote equilibration, leading to the more thermodynamically stable (E)-isomer.
-
Solution: Perform the reaction at low temperatures. Add the aldehyde to the ylide at -78 °C and allow the mixture to warm to room temperature slowly.
-
Issue 3: Inefficient Oxidation of 7-octen-1-ol
Q: My attempt to oxidize 7-octen-1-ol to 7-octen-1-al resulted in a low yield of the aldehyde and formation of 7-octenoic acid. How can I prevent this over-oxidation?
A: Over-oxidation of primary alcohols to carboxylic acids is a common problem if the oxidizing agent or reaction conditions are too harsh.
Potential Causes & Solutions:
-
Choice of Oxidizing Agent:
-
Cause: Strong oxidants like potassium permanganate (KMnO4) or chromic acid (Jones reagent) will readily oxidize primary alcohols to carboxylic acids.
-
Solution: Use a milder, selective oxidizing agent that is known to stop at the aldehyde stage.
-
Comparison of Mild Oxidizing Agents
| Reagent | Typical Conditions | Typical Yield (%) | Notes |
| Pyridinium chlorochromate (PCC) | CH2Cl2, Room Temp | 80-95% | Stoichiometric, chromium waste. |
| Swern Oxidation (DMSO, oxalyl chloride, Et3N) | CH2Cl2, -78 °C | 85-98% | Requires low temperatures, produces volatile byproducts. |
| Dess-Martin Periodinane (DMP) | CH2Cl2, Room Temp | 90-98% | Commercially available, but can be shock-sensitive. |
Experimental Protocols
Protocol 1: Synthesis of 7-octen-1-al via Swern Oxidation
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 20 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.2 eq) to the stirred DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO, 2.2 eq). Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 7-octen-1-ol (1.0 eq) in DCM (5 mL) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Quenching: Add triethylamine (Et3N, 5.0 eq) dropwise. After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup: Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield pure 7-octen-1-al.
Protocol 2: Wittig Olefination and Deprotection
This protocol assumes the prior synthesis of (4-(tert-butyldimethylsilyloxy)butyl)triphenylphosphonium bromide.
-
Ylide Formation: To a flame-dried flask under nitrogen, add the phosphonium salt (1.1 eq) and anhydrous THF (15 mL). Cool the suspension to 0 °C and add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq, as a 1.0 M solution in THF) dropwise. Stir for 1 hour at room temperature until the solution turns a deep orange/red color.
-
Coupling Reaction: Cool the ylide solution to -78 °C. Add a solution of 7-octen-1-al (1.0 eq) in THF (5 mL) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Deprotection: Dissolve the crude protected diene in THF (10 mL). Add tetrabutylammonium fluoride (TBAF, 1.5 eq, as a 1.0 M solution in THF). Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Final Workup and Purification: Once deprotection is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography to yield this compound.
Visualized Workflows and Logic Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low Wittig reaction yield.
References
Purification of "Dodeca-4,11-dien-1-ol" from reaction byproducts
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Dodeca-4,11-dien-1-ol from common reaction byproducts. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, which is often synthesized via olefin metathesis. Byproducts can arise from isomerization of the double bonds, self-metathesis of starting materials, and decomposition of the catalyst.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Workup | Incomplete reaction or presence of significant side products. | Optimize the reaction conditions to drive it to completion. Consider adding additives like acetic acid or benzoquinone to suppress olefin isomerization.[1] |
| Residual catalyst (e.g., Ruthenium-based). | Pass the crude reaction mixture through a short plug of silica gel or celite before concentration. For more persistent catalyst residues, consider a scavenger resin. | |
| Difficulty Separating Isomeric Byproducts | Isomers have very similar polarities to the desired product. | Employ high-performance flash chromatography with a shallow solvent gradient. Consider using a different stationary phase, such as silver nitrate impregnated silica gel, which can aid in separating compounds based on the degree of unsaturation. |
| Co-elution of byproducts with the product in column chromatography. | Adjust the solvent system polarity. A common starting point for long-chain alcohols is a mixture of hexanes and ethyl acetate.[2][3][4] A less polar solvent system will increase the retention time and may improve separation. | |
| Product Degradation During Purification | Thermal decomposition during distillation. | Use vacuum distillation to lower the boiling point of the long-chain alcohol and prevent degradation.[5] |
| Acid-catalyzed isomerization or decomposition on silica gel. | Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the chromatography solvent.[4] | |
| Presence of Non-polar Impurities | Unreacted starting olefins or hydrocarbon byproducts. | These should elute early in normal-phase flash chromatography. If they persist, a preliminary wash with a non-polar solvent like hexane may be effective. |
| Presence of Highly Polar Impurities | Catalyst decomposition products or polar additives. | These impurities will have a high affinity for the stationary phase in normal-phase chromatography and should be retained on the column. If they co-elute, a water wash of the organic extract during workup can help remove highly water-soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via cross-metathesis?
A1: Common byproducts include isomers of this compound where the double bonds have shifted, homodimers of the starting olefins, and other cross-metathesis products. Ruthenium hydride species, formed from catalyst decomposition, can be responsible for these isomerized side products.[1]
Q2: What is the recommended method for purifying this compound?
A2: Flash column chromatography is a highly effective and commonly used technique for purifying compounds of this type. It allows for efficient separation of the desired product from byproducts with different polarities. For large-scale purifications, vacuum distillation can also be a viable option, provided the product is thermally stable.[5]
Q3: How do I choose the right solvent system for flash chromatography?
A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.[3] For a long-chain alcohol like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[4]
Q4: My purified product still shows impurities by GC-MS. What are my options?
A4: If minor impurities persist, a second round of chromatography with a very slow gradient or a different solvent system may be necessary. Alternatively, preparative HPLC can be used for very high purity requirements, although it is less scalable.
Q5: How can I confirm the identity and purity of my final product?
A5: The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Flash Column Chromatography Protocol for this compound Purification
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
- Crude this compound reaction mixture
- Silica gel (230-400 mesh)
- Hexanes (or petroleum ether)
- Ethyl acetate
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- Glass chromatography column
- Pressurized air or nitrogen source
- Collection tubes
2. Procedure:
Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,11-Dodecadiene | C12H22 | CID 22170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodeca-9,11-dien-4-one | C12H20O | CID 154458700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6,11-Dimethyl-2,6,10-dodecatrien-1-ol | C14H24O | CID 549641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Decenol, (4Z)- | C10H20O | CID 5362798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming low stereoselectivity in "Dodeca-4,11-dien-1-ol" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dodeca-4,11-dien-1-ol, with a focus on overcoming challenges related to low stereoselectivity.
Troubleshooting Guide: Low Stereoselectivity
Low stereoselectivity is a common hurdle in the synthesis of specific this compound isomers. This guide provides a structured approach to diagnosing and resolving these issues.
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is producing a nearly 1:1 mixture of E/Z isomers for the C4 double bond. How can I improve the Z-selectivity?
A1: To favor the Z-isomer in a Wittig reaction, it is crucial to use a non-stabilized ylide under salt-free conditions.[1][2][3]
-
Ylide Type: Employ ylides derived from simple alkyl halides. Electron-withdrawing groups on the ylide will stabilize it and favor the E-isomer.[3]
-
Base Selection: The choice of base is critical. Strong, non-lithium bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are often preferred for Z-selectivity. Lithium salts can stabilize the betaine intermediate, leading to equilibration and a higher proportion of the thermodynamically more stable E-isomer.[1]
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) can trap the kinetically favored Z-oxaphosphetane intermediate before it can equilibrate to the more stable E-isomer.[4][5][6]
-
Solvent: Apolar, aprotic solvents like THF or diethyl ether are generally recommended.
Q2: I am using olefin metathesis to form the C11 double bond, but the reaction is sluggish and gives poor stereoselectivity. What can I do?
A2: The success of olefin metathesis is highly dependent on the catalyst and reaction conditions.
-
Catalyst Choice: For cross-metathesis, second-generation Grubbs catalysts or Hoveyda-Grubbs catalysts often provide higher activity and better selectivity.[7][8][9][10][11][12] The choice of catalyst can significantly influence the E/Z ratio.
-
Ligand Effects: The steric and electronic properties of the ligands on the ruthenium catalyst play a key role in controlling stereoselectivity.[8][9] Experimenting with catalysts bearing different N-heterocyclic carbene (NHC) ligands may be beneficial.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may negatively impact stereoselectivity. It is advisable to start at room temperature and adjust as needed.
-
Ethene Removal: In cross-metathesis reactions that produce ethene as a byproduct, efficient removal of the gas (e.g., by bubbling argon through the reaction mixture) can drive the equilibrium towards the desired product.[7]
Q3: My palladium-catalyzed cross-coupling reaction to form the diene system is resulting in a mixture of isomers. How can I control the stereochemistry?
A3: Stereocontrol in palladium-catalyzed cross-couplings relies heavily on the stereochemical integrity of the starting materials and the reaction mechanism.
-
Stereodefined Precursors: Ensure that the vinyl halide and vinylborane (or other organometallic partner) have high stereochemical purity. The reaction is often stereoretentive.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial.[13][14][15][16] Bulky electron-rich phosphine ligands can influence the rate of reductive elimination and impact the stereochemical outcome.
-
Base and Solvent: The base and solvent system can affect the rate of transmetalation and other steps in the catalytic cycle, which can in turn influence the stereoselectivity.[14]
Q4: I have synthesized a mixture of this compound isomers. How can I separate them?
A4: The separation of E/Z isomers of dienes can be challenging but is often achievable through chromatographic methods.
-
Silver Nitrate Chromatography: Impregnating silica gel with silver nitrate (typically 10-20% by weight) can effectively separate diene isomers.[17][18][19][20] The silver ions interact differently with the π-bonds of the E and Z isomers, leading to differential retention on the column.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale can also be used for isomer separation, often with high resolution.[17][21]
Quantitative Data on Stereoselective Diene Synthesis
The following table summarizes representative yields and stereoselectivities for the synthesis of dodecadienol isomers, which are structurally similar to this compound. This data is intended to provide a comparative baseline for expected outcomes with different synthetic strategies.
| Synthetic Method | Target Isomer | Yield (%) | E/Z Ratio | Reference Compound |
| Zinc Reduction of Enyne | (Z,E)-5,7-Dodecadienol | 87 | >98% Z at the newly formed double bond | (Z,E)-5,7-Dodecadienol |
| Palladium-Catalyzed Coupling | (5Z, 7E)-Dodecadien-1-ol | Not specified | High stereoselectivity reported | (5Z, 7E)-Dodecadien-1-ol |
| Lindlar Hydrogenation | (5Z,7Z)-5,7-Dodecadien-1-ol | Not specified | Mixture of diene and monoene | (E)-7-Dodecen-5-yn-1-ol |
Key Experimental Protocols
Note: The following protocols are adapted from the synthesis of structurally related dodecadienol pheromones and should be optimized for the synthesis of this compound.
1. Z-Selective Wittig Reaction (Illustrative for a C4 Double Bond)
This protocol is based on the general principles of achieving Z-selectivity in Wittig reactions.
-
Ylide Generation:
-
To a stirred suspension of an appropriate phosphonium salt (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.
-
Allow the resulting deep red solution to stir at -78 °C for 1 hour.
-
-
Olefination:
-
Add a solution of the corresponding aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Palladium-Catalyzed Cross-Coupling (Illustrative Suzuki Coupling)
This protocol outlines a general procedure for a Suzuki coupling to form a diene system.
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the vinyl boronic ester (1.2 eq) and the vinyl halide (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography on silica gel.
-
3. Purification of E/Z Isomers by Silver Nitrate Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in a solution of silver nitrate in a polar solvent (e.g., acetonitrile or water/methanol).
-
Evaporate the solvent to obtain a free-flowing powder of AgNO₃-impregnated silica gel (typically 10-20% w/w).
-
Pack a chromatography column with the prepared silica gel using a non-polar eluent (e.g., hexane).
-
-
Chromatography:
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and purification.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis and Reactivity of Olefin Metathesis Catalysts Bearing Cyclic (Alkyl)(Amino)Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in olefin metathesis using a new generation of ruthenium catalyst bearing an imidazolylidene ligand: synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles | CHIMIA [chimia.ch]
- 15. Understanding Site Selectivity in the Palladium-Catalyzed Cross-Coupling of Allenylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 20. sciencemadness.org [sciencemadness.org]
- 21. DSpace [helda.helsinki.fi]
Technical Support Center: Optimizing GC-EAD Sensitivity for "Dodeca-4,11-dien-1-ol" Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Gas Chromatography-Electroantennographic Detection (GC-EAD) for the analysis of "Dodeca-4,11-dien-1-ol".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is GC-EAD used for its detection?
A1: "this compound" is a long-chain unsaturated alcohol. These types of compounds are often semiochemicals, such as insect pheromones, that elicit a physiological or behavioral response in other organisms. GC-EAD is a powerful technique used to identify which of these volatile compounds are biologically active. It couples the separation capabilities of gas chromatography (GC) with the high sensitivity and selectivity of an insect's antenna as a detector (EAD). This allows researchers to pinpoint the specific compounds in a complex mixture that an insect can smell.
Q2: What are the main factors affecting the sensitivity of GC-EAD for "this compound" detection?
A2: The primary factors influencing GC-EAD sensitivity include:
-
GC Parameters: Column type (stationary phase, dimensions), oven temperature program, carrier gas flow rate, and injection method.
-
EAD Setup: Antenna quality and preparation, electrode contact, makeup gas composition and flow rate, and signal amplification.
-
Sample Preparation: Purity of the "this compound" standard, solvent choice, and sample concentration.
-
Signal-to-Noise Ratio (S/N): Electrical noise, baseline drift, and the magnitude of the antennal response.
Q3: How can I improve the signal-to-noise ratio in my EAD recordings?
A3: Improving the signal-to-noise ratio is critical for detecting weak responses. Several strategies can be employed:
-
Hardware Approaches: Ensure proper grounding and shielding of the EAD setup to minimize electrical interference.
-
Signal Averaging: If your system allows, averaging the signal from multiple runs can reduce random noise.
-
Digital Smoothing and Fourier Filtering: Post-acquisition data processing techniques can help to reduce baseline noise and enhance the signal.
-
Multiple Antennae: Using an array of antennae connected in series can increase the signal amplitude more than the noise, thus improving the S/N ratio.
-
Deans Switch Effluent Chopper: This technique involves pulsing the GC effluent over the antenna, which, when combined with lock-in amplification, can significantly reduce noise and improve detection limits.
Troubleshooting Guides
Problem 1: No EAD response to "this compound" standard.
| Possible Cause | Troubleshooting Step |
| Inactive Antenna | Prepare a fresh antenna. Test the antenna's responsiveness with a known standard odorant before the GC-EAD run. |
| Poor Electrode Contact | Ensure good contact between the electrodes and the antenna. Check for air bubbles in the electrolyte-filled electrodes. |
| Incorrect GC Peak Elution Time | Verify the retention time of "this compound" with a standard GC-FID or GC-MS run. Ensure the EAD data acquisition window is correctly aligned with the expected elution time. |
| Compound Degradation | Check for thermal degradation in the GC inlet or column. Consider using a lower injection temperature or a more inert liner. |
| Insufficient Compound Concentration | Increase the concentration of the "this compound" standard. |
Problem 2: Weak or inconsistent EAD response.
| Possible Cause | Troubleshooting Step |
| Suboptimal GC Separation | Optimize the GC temperature program to ensure a sharp, well-defined peak for "this compound". |
| Inappropriate Injection Technique | For trace analysis, use a splitless injection to ensure the entire sample reaches the column.[1][2][3][4][5] Optimize the splitless hold time. |
| Antenna Fatigue | Avoid exposing the antenna to high concentrations of odorants for extended periods. Allow for recovery time between injections. |
| Inconsistent Carrier Gas Flow | Use electronic pressure control (EPC) for stable carrier gas flow. Check for leaks in the GC system. |
| Suboptimal Makeup Gas Flow | Optimize the makeup gas flow rate to ensure efficient transfer of the analyte from the GC column to the antenna without excessive dilution. |
Problem 3: High baseline noise or drift in the EAD signal.
| Possible Cause | Troubleshooting Step |
| Electrical Interference | Ensure all components of the EAD setup are properly grounded. Shield the preparation from drafts and electrostatic sources. |
| Contaminated Makeup Gas | Use high-purity nitrogen or air for the makeup gas and ensure it is filtered to remove any organic contaminants. |
| Column Bleed | Condition the GC column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. |
| Drying Antenna Preparation | Maintain a humidified air stream over the antenna to prevent it from drying out during the analysis. |
| Unstable Amplifier | Allow the EAD amplifier to warm up and stabilize before starting the analysis. |
Experimental Protocols
GC Column Selection for "this compound"
The choice of GC column is critical for achieving good separation and sensitivity. For a polar compound like "this compound", a mid-polar to polar stationary phase is recommended.
| Parameter | Recommendation | Rationale |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) or Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | These phases provide good selectivity for polar compounds like alcohols. |
| Column I.D. | 0.25 mm or 0.32 mm | A smaller internal diameter provides higher resolution, while a larger diameter offers higher sample capacity. |
| Film Thickness | 0.25 µm to 0.50 µm | A thicker film increases retention and can improve the resolution of early eluting peaks. |
| Column Length | 30 m | A standard length that provides a good balance between resolution and analysis time. |
Optimizing GC-EAD Parameters
The following table provides a starting point for optimizing your GC-EAD method for "this compound".
| Parameter | Starting Value | Optimization Notes |
| Injection Mode | Splitless | Ideal for trace analysis to maximize the amount of analyte reaching the column.[1][2][3][4][5] |
| Inlet Temperature | 220 - 250 °C | High enough for rapid vaporization without causing thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times and higher efficiency. |
| Carrier Gas Flow Rate | 1 - 2 mL/min | Optimize for the best resolution and peak shape. |
| Oven Program | 60°C (1 min hold), then ramp 10°C/min to 240°C (5 min hold) | Adjust the initial temperature, ramp rate, and final temperature to achieve good separation from other compounds. |
| Makeup Gas | Nitrogen or Purified Air | Should be inert and free of contaminants. |
| Makeup Gas Flow Rate | 20 - 30 mL/min | Optimize to ensure efficient transfer to the antenna without significant dilution. |
Visualizations
Caption: Workflow of a typical GC-EAD system.
Caption: A logical troubleshooting flow for GC-EAD signal issues.
References
"Dodeca-4,11-dien-1-ol" dispenser longevity and release rate optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodeca-4,11-dien-1-ol dispensers. The information provided is intended to assist with optimizing dispenser longevity and release rates for experimental success.
Disclaimer on Data Specificity
Frequently Asked Questions (FAQs)
Q1: What are the most critical environmental factors that influence the release rate and longevity of this compound from passive dispensers?
A1: Temperature is the most significant factor affecting the release rate of pheromones from passive dispensers; an increase in temperature typically leads to an exponential increase in the release rate.[1][2] Airflow also plays a role, with higher airflow increasing the release rate, though its effect is generally less pronounced than that of temperature.[1] Direct exposure to sunlight can also significantly increase the release rate and potentially lead to degradation of the pheromone.
Q2: How does the choice of dispenser material affect the release profile of this compound?
A2: The dispenser material (e.g., rubber septa, polyethylene vials, hollow fibers) significantly impacts the release characteristics.[3] Factors such as the material's porosity, the surface area-to-volume ratio of the dispenser, and the chemical interactions between the pheromone and the dispenser matrix all influence the release rate and longevity.[2] For instance, dispensers with a higher surface area-to-volume ratio tend to have a higher initial release rate.
Q3: My field trial results are inconsistent. What are some common sources of experimental variability when using this compound dispensers?
A3: Inconsistent results in field trials can arise from several factors:
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Improper Dispenser Placement: Inconsistent trap or dispenser height can lead to variability in catch rates.[3]
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Dispenser Age: The release rate of a dispenser changes over time, with an initial burst followed by a gradual decline.[3] Using dispensers of different ages in the same trial can introduce variability.
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Environmental Heterogeneity: Variations in temperature, wind speed, and sun exposure within the experimental area can lead to different release rates from dispensers.
-
Pheromone Degradation: this compound, being an unsaturated alcohol, may be susceptible to degradation by UV light and oxidation, which can reduce its effectiveness over time.
Q4: How should I store my this compound dispensers before use to ensure their efficacy?
A4: To maintain their potency, pheromone dispensers should be stored in a cool, dark environment, preferably in a freezer at temperatures at or below -20°C, in their original sealed packaging. This minimizes the premature release of the pheromone and prevents its degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no trap capture | 1. Ineffective Lure: The this compound may have degraded due to improper storage or exposure to harsh environmental conditions. 2. Low Release Rate: The dispenser may not be releasing a sufficient amount of pheromone to be attractive. This could be due to low temperatures or an inappropriate dispenser type for the conditions. 3. Incorrect Trap Placement: The trap may be positioned at a height or location that is not optimal for the target insect.[3] | 1. Verify Lure Potency: Use a fresh, properly stored dispenser. If possible, analyze the pheromone content of a suspect dispenser using Gas Chromatography (GC). 2. Optimize Release: If temperatures are low, consider using a dispenser with a higher inherent release rate. Ensure the dispenser is not shielded from airflow. 3. Adjust Trap Position: Experiment with different trap heights and locations based on the known behavior of the target insect. |
| Rapid decline in dispenser performance | 1. High Release Rate: High temperatures or high airflow may be causing the pheromone to be released too quickly.[1] 2. Pheromone Degradation: Exposure to direct sunlight and oxygen can accelerate the degradation of the unsaturated this compound. | 1. Select a Slower-Release Dispenser: Choose a dispenser material or design known for a more controlled and prolonged release. 2. Protect from Elements: Position dispensers to be shielded from direct, intense sunlight. Some dispenser designs offer inherent protection. |
| Inconsistent release rates between dispensers | 1. Manufacturing Variability: There may be inconsistencies in the loading of this compound into the dispensers. 2. Micro-environmental Differences: Dispensers placed in slightly different locations may experience different temperatures and airflows, leading to varied release rates. | 1. Quality Control: If possible, quantify the pheromone content of a subset of dispensers before deployment to assess loading consistency. 2. Standardize Placement: Ensure all dispensers in an experimental replicate are placed in as similar micro-environments as possible. |
Quantitative Data for Similar Pheromones
The following tables summarize release rate data for pheromones structurally similar to this compound. This data should be used as a general guide for experimental design.
Table 1: Effect of Temperature on Pheromone Release Rate (Analogous C12 Dienols)
| Temperature (°C) | Dispenser Type | Average Release Rate (µ g/day ) | Reference Compound |
| 15 | Rubber Septum | 50 - 150 | (E,E)-8,10-Dodecadien-1-ol |
| 25 | Rubber Septum | 200 - 400 | (E,E)-8,10-Dodecadien-1-ol |
| 35 | Rubber Septum | 600 - 1000+ | (E,E)-8,10-Dodecadien-1-ol |
| 20 | Polyethylene Vial | 80 - 200 | (Z)-8-Dodecenyl acetate |
| 30 | Polyethylene Vial | 300 - 550 | (Z)-8-Dodecenyl acetate |
Table 2: Longevity of Different Dispenser Types in Field Conditions (Analogous Pheromones)
| Dispenser Type | Initial Pheromone Load (mg) | Effective Longevity (days) | Primary Release-Controlling Factor |
| Rubber Septum | 1 - 3 | 30 - 60 | Diffusion |
| Polyethylene Vial | 5 - 10 | 60 - 90 | Diffusion through polymer |
| Hollow Fiber | 10 - 20 | 90 - 120 | Capillary action and evaporation |
| Membrane Reservoir | 50 - 100 | 120 - 180 | Permeation through membrane |
Experimental Protocols
Protocol 1: Gravimetric Determination of this compound Release Rate in a Controlled Environment
Objective: To determine the release rate of this compound from a passive dispenser by measuring weight loss over time under controlled temperature and airflow.
Materials:
-
This compound loaded dispensers
-
Analytical balance (readable to 0.01 mg)
-
Environmental chamber with controlled temperature and airflow
-
Forceps
-
Data logging software
Procedure:
-
Individually number and weigh each dispenser to the nearest 0.01 mg. Record this as the initial weight (W₀).
-
Place the dispensers in the environmental chamber set to the desired temperature and airflow.
-
At predetermined time intervals (e.g., every 24 hours for the first week, then weekly), remove the dispensers from the chamber.
-
Allow the dispensers to equilibrate to the ambient temperature of the balance room for 30 minutes.
-
Weigh each dispenser and record the weight (Wₜ).
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Return the dispensers to the environmental chamber.
-
Calculate the cumulative weight loss at each time point (W₀ - Wₜ).
-
The release rate for each interval is calculated as the change in weight divided by the time interval.
Protocol 2: Quantification of this compound Release by Solvent Extraction and Gas Chromatography (GC)
Objective: To quantify the amount of this compound released from a dispenser by measuring the residual pheromone at different time points.
Materials:
-
Field-aged or lab-aged dispensers
-
Hexane or other suitable solvent (GC grade)
-
Vials with PTFE-lined caps
-
Volumetric flasks
-
Pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (e.g., DB-5 or equivalent)
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Internal standard (e.g., tetradecanol)
-
This compound analytical standard
Procedure:
-
At the start of the experiment (t=0), take a subset of dispensers and extract the this compound by immersing each in a known volume of solvent containing the internal standard.
-
Agitate the vials for a set period (e.g., 24 hours) to ensure complete extraction.
-
Age the remaining dispensers under the desired experimental conditions (field or lab).
-
At each sampling interval, collect a subset of the aged dispensers and perform the same solvent extraction.
-
Analyze the extracts by GC-FID.
-
Create a calibration curve using the this compound analytical standard.
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Quantify the amount of residual pheromone in each dispenser at each time point.
-
The amount of pheromone released is the initial amount minus the residual amount.
Visualizations
Caption: Workflow for optimizing this compound dispenser release rate.
Caption: Factors influencing this compound dispenser performance.
References
Troubleshooting "Dodeca-4,11-dien-1-ol" field trial inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in field trials of "Dodeca-4,11-dien-1-ol". The following information is designed to address common issues and provide structured methodologies for identifying and resolving them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: We are observing lower than expected efficacy of this compound in our field trials. What are the potential causes?
Answer: Lower than expected efficacy can stem from several factors, ranging from the quality of the compound to the design of the field trial. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Compound Purity and Integrity:
-
Purity: Impurities from synthesis can interfere with the biological activity of this compound.
-
Isomeric Ratio: Ensure the correct isomeric ratio (if applicable) is present, as different isomers can have varied or even inhibitory effects.
-
Degradation: this compound, as an unsaturated alcohol, may be susceptible to degradation by light, heat, or oxidation.
-
-
Evaluate the Delivery System:
-
Release Rate: The dispenser or formulation may be releasing the compound too quickly or too slowly.[1]
-
Formulation Compatibility: The active compound may be interacting with other components in the formulation, reducing its volatility or stability.
-
-
Assess Environmental Factors:
-
Weather Conditions: High temperatures can lead to rapid volatilization and degradation, while heavy rain can wash away the compound. Strong winds can disrupt the dispersal plume.
-
UV Radiation: Sunlight can degrade the compound.
-
-
Review Trial Design and Execution:
-
Trap/Dispenser Placement: Improper placement of traps or dispensers can lead to ineffective coverage.[1][2] Consider height, density, and location relative to the target area.[1][2]
-
Border Effects: Immigration of subjects from untreated areas can mask the effects of the treatment.[3]
-
Population Density: At very low population densities, the effectiveness of attractants can be difficult to measure.[3]
-
Question 2: How can we confirm the quality and release rate of our this compound formulation?
Answer: Quality control is crucial for consistent field trial results. A combination of analytical chemistry techniques should be employed.
Experimental Protocol: Quality Control of this compound Formulations
-
Purity Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Objective: To determine the purity of the this compound and identify any contaminants.
-
Method:
-
Dissolve a known amount of the formulated compound in a suitable solvent (e.g., hexane).
-
Inject a sample into the GC-MS system.
-
Compare the resulting chromatogram to a certified reference standard of this compound.
-
Quantify the purity by comparing the peak area of the active ingredient to the total peak area.
-
-
-
Isomeric Ratio Analysis (Chiral Gas Chromatography):
-
Objective: To determine the ratio of different isomers of this compound.
-
Method:
-
Use a chiral column in the GC system to separate the different isomers.
-
Calculate the ratio of the peak areas for each isomer.
-
-
-
Release Rate Analysis (Dynamic Headspace Analysis):
-
Objective: To measure the amount of this compound released from the dispenser over time.
-
Method:
-
Place the dispenser in a temperature-controlled chamber with a constant airflow.
-
Trap the volatilized compound on a sorbent tube at set time intervals.
-
Elute the trapped compound from the sorbent tube with a solvent.
-
Quantify the amount of this compound using GC-MS.
-
-
Data Presentation: Example QC Data for this compound Batches
| Batch ID | Purity (%) by GC-MS | Isomeric Ratio (E/Z) | Release Rate (µ g/day ) | Field Trial Efficacy (%) |
| A-001 | 99.2 | 95:5 | 150 ± 10 | 85 |
| A-002 | 91.5 | 94:6 | 145 ± 12 | 62 |
| B-001 | 99.1 | 85:15 | 155 ± 11 | 71 |
| C-001 | 98.9 | 96:4 | 95 ± 8 | 55 |
This table illustrates how variations in purity, isomeric ratio, and release rate can correlate with field trial efficacy.
Question 3: We are seeing significant variability in our results between different trial sites. How can we troubleshoot this?
Answer: Site-to-site variability is a common challenge in field trials and is often due to environmental and ecological differences.
Troubleshooting Workflow for Site Variability
References
Minimizing non-target species attraction to "Dodeca-4,11-dien-1-ol" baits
Technical Support Center: Pheromone Bait Specificity
Frequently Asked Questions (FAQs)
Q1: I am using a "Dodeca-4,11-dien-1-ol" bait and attracting numerous non-target species. Is this expected?
A1: Attracting non-target species can occur with pheromone baits for several reasons. Pheromones can have closely related chemical structures that attract other species. Additionally, impurities in the synthesized pheromone or environmental degradation of the bait can lead to the formation of compounds that attract non-target organisms. The specificity of pheromone lures is a critical factor in integrated pest management.
Q2: What is the known target species for "this compound"?
A2: Currently, there is no readily available scientific literature that identifies a specific target insect species for which "this compound" is a primary attractant. Pheromones are often highly specific to a particular species and even to a particular geographic population of that species. It is crucial to ensure you are using the correct, research-validated pheromone for your target pest.
Q3: Could the isomer of dodecadien-1-ol I'm using be incorrect for my target species?
A3: Absolutely. The position and configuration of the double bonds in a pheromone molecule are critical for its biological activity and specificity. For example, different isomers of dodecadien-1-ol are known to be pheromones for different, unrelated insect species. It is essential to verify the correct isomeric composition for your target pest from reliable scientific sources.
Q4: How can I improve the specificity of my pheromone traps?
A4: Improving specificity can be approached in several ways:
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Lure Purity: Ensure the pheromone lure is of high purity and free from contaminants that might attract non-target species.
-
Optimal Dosage: Use the lowest effective dose of the pheromone. Overloaded lures can saturate the target species' receptors and may be more likely to attract non-target species.
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Trap Design: The design and color of the trap can influence which species are captured. For instance, certain colors may be more attractive to specific insect groups.
-
Timing of Deployment: Deploying traps during the peak activity period of the target species can reduce the capture of non-target species that are active at other times.
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Use of Antagonists: In some cases, specific compounds known as pheromone antagonists can be added to the lure to inhibit the response of non-target species.
Troubleshooting Guide: Minimizing Non-Target Species Attraction
This guide provides a systematic approach to diagnosing and resolving issues with non-target species attraction to your "this compound" baits.
Problem: Significant capture of non-target insects.
Initial Assessment Workflow
Technical Support Center: Synthesis of Dodeca-4,11-dien-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Dodeca-4,11-dien-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a Grignard reaction. This route typically starts with the formation of a Grignard reagent from a diene-containing halide, which then reacts with a suitable electrophile to form the carbon skeleton. A final deprotection step yields the target alcohol.
Q2: What are the primary challenges when scaling up this synthesis?
Scaling up the synthesis of this compound, particularly when using a Grignard-based route, presents several key challenges:
-
Reaction Initiation and Control: Grignard reactions are notoriously sensitive to moisture and air, and initiation can be inconsistent on a larger scale.[1][2] The reaction is also highly exothermic, posing a risk of runaway reactions if not carefully controlled.[1][3]
-
Side Product Formation: Wurtz coupling, where the Grignard reagent reacts with the starting halide, is a common side reaction that reduces yield and complicates purification.[4]
-
Solvent and Reagent Handling: The use of anhydrous ethereal solvents like diethyl ether or THF is necessary but introduces significant fire and explosion hazards at scale.[2][3]
-
Purification: Separating the desired product from structurally similar byproducts and unreacted starting materials can be difficult, often requiring advanced techniques like fractional distillation under reduced pressure or chromatography.[5]
Q3: How can I minimize the formation of the Wurtz coupling byproduct?
Minimizing the Wurtz coupling byproduct is crucial for improving yield and simplifying purification. Key strategies include:
-
Slow Addition of Halide: Adding the halide solution slowly to the magnesium turnings helps to maintain a low concentration of the halide, disfavoring the coupling reaction.
-
Temperature Control: Maintaining an optimal temperature during Grignard formation is critical. High temperatures can increase the rate of side reactions.[6]
-
Continuous Processing: Continuous flow reactors can offer better control over reaction parameters, leading to improved selectivity and reduced byproduct formation compared to batch processes.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent.[2][7]2. Passivated magnesium surface (oxide layer).[4]3. Impure starting halide. | 1. Thoroughly dry all glassware in an oven and use anhydrous solvents.2. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring/sonication.3. Purify the starting halide before use. |
| Low yield of this compound. | 1. Significant Wurtz coupling byproduct formation.[4]2. Incomplete reaction due to poor mixing or insufficient reaction time.3. Degradation of the Grignard reagent by reaction with water or air.[2] | 1. Implement strategies to minimize Wurtz coupling (see FAQ Q3).2. Ensure efficient stirring, especially at scale where mixing can be challenging. Monitor reaction progress by TLC or GC.3. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| Difficulty in purifying the final product. | 1. Presence of non-polar byproducts (e.g., from Wurtz coupling).2. Residual long-chain starting materials.3. Formation of emulsions during aqueous workup. | 1. Consider fractional distillation under high vacuum. Alternatively, column chromatography can be effective.[5]2. Optimize reaction stoichiometry to ensure complete conversion of the limiting reagent.3. Use saturated brine washes to break emulsions. If the product is an ester, saponification followed by extraction and re-esterification can be a purification strategy.[8] |
| Exothermic reaction is difficult to control at scale. | 1. High concentration of reactants.2. Inadequate heat removal from the reactor. | 1. Use a semi-batch process with controlled addition of the limiting reagent.2. Ensure the reactor has sufficient cooling capacity. Consider using a jacketed reactor with a reliable cooling system.3. For very exothermic steps, consider continuous flow chemistry to minimize the reaction volume at any given time.[3] |
Experimental Protocols & Data
Illustrative Comparison of Lab vs. Scale-Up Synthesis
The following table presents hypothetical data to illustrate common challenges encountered during scale-up.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Notes |
| Reaction Time | 4 hours | 8 hours | Longer addition and heating/cooling times at scale. |
| Yield | 85% | 70% | Increased side reactions and handling losses at scale. |
| Purity (crude) | 90% | 75% | Higher percentage of byproducts like Wurtz coupling products. |
| Purification Method | Flash Chromatography | Fractional Vacuum Distillation | Chromatography is often not feasible for large quantities.[5] |
| Final Purity | >98% | >97% | More rigorous purification may be needed to achieve high purity at scale. |
Visualizations
Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dodecadienol Pheromone Dosage for Effective Pest Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and pest management professionals working with dodecadienol-based pheromones for pest monitoring. The following information is based on the well-studied codling moth (Cydia pomonella) and its primary pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone), which serves as a model system for many similar moth pests.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for codlemone lures in a monitoring program?
A1: The recommended dosage of codlemone in pheromone lures typically depends on whether you are monitoring in an area with or without a mating disruption program. For standard monitoring, a lure with 1 mg of codlemone is commonly used.[1] In orchards or areas where mating disruption is employed, a higher dose lure, often 10 mg, is recommended to overcome the background pheromone concentration.[1]
Q2: How often should I check the pheromone traps?
A2: Traps should be checked at least once a week.[1][2] Regular checks are crucial for establishing the biofix (the first sustained moth capture) and for tracking population trends throughout the season.[3]
Q3: When should I replace the pheromone lures and trap bottoms?
A3: Pheromone lures should be replaced according to the manufacturer's recommendations, which is typically every 4-6 weeks.[2] In hotter weather, a more frequent replacement interval of 4 weeks is advisable.[2] The sticky trap bottoms should be changed after catching about 30 moths or every time the lure is replaced to ensure continued effectiveness.[1]
Q4: What is the optimal placement for pheromone traps?
A4: For monitoring codling moth, traps should be placed in the upper third of the tree canopy.[1][4][5] This is because adult moths are most active in this region of the tree.[1] Traps should be positioned to allow for good air flow through the entrance and should not be blocked by foliage.[2]
Q5: What is the recommended trap density for effective monitoring?
A5: A trap density of 1 trap per 2.5 acres is recommended to effectively monitor codling moth populations, especially at low densities.[1][6] In smaller, backyard settings, one or two traps may be sufficient.[4]
Troubleshooting Guide
Issue 1: Low or no moth capture in traps.
| Possible Cause | Troubleshooting Step |
| Improper Trap Placement | Ensure traps are hung in the upper third of the tree canopy and are not obstructed by leaves or branches.[1][5] |
| Ineffective Lure | Verify the lure has not expired and has been stored correctly. Replace lures according to the manufacturer's guidelines (typically every 4-6 weeks).[2] |
| Low Pest Population | The pest population may genuinely be low. Continue monitoring to detect any increase in activity. |
| Incorrect Trap Type | Delta traps are widely used and effective for codling moth.[2] Ensure you are using a trap design appropriate for the target pest. |
| Environmental Conditions | Moth flight and trap capture can be influenced by temperature and weather. Mating and egg-laying often occur at dusk when temperatures are above 60°F (15.5°C). |
Issue 2: High variability in trap captures between traps in the same area.
| Possible Cause | Troubleshooting Step |
| "Hot Spots" of Pest Activity | Uneven trap captures may indicate areas of higher pest pressure within the monitored area. This information can be used for targeted pest management strategies. |
| Inconsistent Trap Placement | Ensure all traps are placed at a consistent height and position within the tree canopy across the monitoring area. |
| Edge Effects | Traps placed on the edge of an orchard may capture more moths migrating from surrounding areas. |
Issue 3: Capturing non-target insects.
| Possible Cause | Troubleshooting Step |
| Trap Color | The color of the trap can influence the capture of non-target insects. For example, white traps may attract more honeybees. Red or orange delta traps are recommended to minimize bycatch of bees.[1][7] |
| Lure Specificity | While pheromones are generally species-specific, some closely related species may be attracted. Ensure proper identification of captured moths.[4] |
| Kairomone Lures | Lures containing kairomones (plant-derived attractants) like pear ester can attract both male and female moths, as well as other insect species.[8][9] |
Quantitative Data Summary
Table 1: Recommended Codlemone Lure Dosage
| Monitoring Scenario | Recommended Lure Dosage | Reference |
| Standard Monitoring (No Mating Disruption) | 1 mg | [1] |
| Monitoring with Mating Disruption | 10 mg | [1] |
Table 2: Action Thresholds for Codling Moth Control
| Generation | Trap Capture Threshold (moths/trap/week) | Reference |
| First Generation (May - July) | 5 or more | [2] |
| Second Generation (August - September) | 3 or more | [2] |
Experimental Protocols
Protocol for Monitoring Codling Moth Using Pheromone Traps
-
Trap Selection: Utilize delta traps with sticky liners. Red or orange colored traps are preferred to reduce the capture of non-target insects.[1][7]
-
Lure Selection:
-
Trap Density and Placement:
-
Timing of Deployment: Place traps in the field before the anticipated start of the first moth flight, typically around the time of apple blossom.[1]
-
Monitoring and Data Collection:
-
Maintenance:
-
Data Analysis and Action:
-
Establish the biofix, which is the date of the first sustained moth capture.
-
Use trap capture data in conjunction with degree-day models to predict egg hatch and time control measures.[9]
-
Initiate control measures when trap captures exceed the established action thresholds (see Table 2).
-
Visualizations
Caption: Workflow for pest monitoring using pheromone traps.
References
- 1. Articles | Decision Aid Systems [decisionaid.systems]
- 2. niab.com [niab.com]
- 3. extension.colostate.edu [extension.colostate.edu]
- 4. How to setup monitoring traps for tree fruit insect pests, like codling moth | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]
- 5. Using pheromone traps to monitor moth activity in orchards - MSU Extension [canr.msu.edu]
- 6. Monitoring and Identification | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 7. Influence of Trap Colour on the Capture of Codling Moth (Lepidoptera: Tortricidae), Honeybees, and Non-target Flies | Journal of the Entomological Society of British Columbia [journal.entsocbc.ca]
- 8. Codling Moth Mating Disruption | USU [extension.usu.edu]
- 9. Codling Moth / Apple / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Validation & Comparative
A Comparative Analysis of Pheromone Components for Integrated Pest Management
An Objective Comparison of (E,E)-8,10-Dodecadien-1-ol, (Z)-11-Hexadecenal, and Bombykol
For Immediate Release
[City, State] – In the intricate world of chemical ecology, pheromones stand out as powerful tools for species-specific communication, offering a targeted and environmentally benign approach to integrated pest management (IPM). While a vast number of pheromone components have been identified, a thorough understanding of their comparative efficacy is crucial for the development of effective pest control strategies. This guide provides a detailed comparison of three well-characterized lepidopteran sex pheromones: (E,E)-8,10-Dodecadien-1-ol (the primary component of the codling moth pheromone), (Z)-11-Hexadecenal (a key component for many noctuid moths), and Bombykol (the iconic sex pheromone of the silkworm moth).
It is important to note that the initially requested compound, "Dodeca-4,11-dien-1-ol," is not a recognized or studied pheromone component based on available scientific literature. Therefore, this guide focuses on established and well-documented pheromones to provide a relevant and data-supported comparison for researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Comparison
The efficacy of a pheromone is determined by its ability to elicit a physiological and behavioral response in the target insect. This is often quantified through electroantennography (EAG), which measures the electrical response of an insect's antenna to a specific compound, and field trapping studies, which assess the compound's ability to attract and capture target insects in a natural environment. The following table summarizes key quantitative data for the three selected pheromone components.
| Pheromone Component | Chemical Structure | Target Species (Example) | Electroantennography (EAG) Response | Field Trapping Performance |
| (E,E)-8,10-Dodecadien-1-ol | C₁₂H₂₂O | Cydia pomonella (Codling Moth) | Dose-dependent response in male C. pomonella antennae, with significant responses at doses as low as 10⁻³ µg.[1] | Highly effective in monitoring and mating disruption for codling moth. Trap captures are used to establish action thresholds for insecticide application.[2] |
| (Z)-11-Hexadecenal | C₁₆H₃₀O | Helicoverpa armigera (Cotton Bollworm) | Elicits strong EAG responses in male H. armigera. A 97:3 blend with (Z)-9-Hexadecenal is the standard synthetic pheromone.[3] | Widely used in traps for monitoring H. armigera populations. The addition of host plant volatiles can sometimes enhance trap capture.[4][5] |
| Bombykol | C₁₆H₃₀O | Bombyx mori (Silkworm Moth) | The first pheromone identified, elicits strong EAG responses in male B. mori at very low concentrations.[6] | Primarily of historical and research significance due to the domestication of B. mori. However, it serves as a foundational model for pheromone research. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of pheromone components. Below are synthesized methodologies for electroantennography and field trapping experiments.
Electroantennography (EAG) Protocol
Electroantennography measures the summed electrical potential from the antennal olfactory receptor neurons in response to an odorant stimulus.
1. Insect Preparation:
-
An adult male moth is immobilized, often by restraining it in a pipette tip with the head protruding.
-
The reference electrode, a saline-filled glass capillary containing a silver wire, is inserted into the head or an eye.
-
The recording electrode, also a saline-filled glass capillary with a silver wire, is placed in contact with the cut tip of one antenna.
2. Odorant Delivery:
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A continuous stream of purified and humidified air is passed over the antenna.
-
The pheromone compound, dissolved in a solvent like hexane, is applied to a piece of filter paper inside a Pasteur pipette.
-
A puff of air is passed through the pipette, introducing the odorant into the continuous airstream for a defined duration (e.g., 0.5 seconds).
3. Data Acquisition:
-
The potential difference between the recording and reference electrodes is amplified and recorded using specialized software.
-
The amplitude of the negative voltage deflection is measured as the EAG response.
-
A range of concentrations is typically tested to generate a dose-response curve.
Field Trapping Protocol
Field trapping studies assess the attractiveness of a pheromone lure under natural conditions.
1. Trap Selection and Preparation:
-
A standardized trap type, such as a delta trap or a funnel trap, is used.
-
The pheromone lure, a rubber septum or other controlled-release dispenser impregnated with a specific amount of the synthetic pheromone, is placed inside the trap.
-
A sticky liner or a killing agent is placed in the trap to retain captured insects.
2. Experimental Design:
-
Traps are deployed in the target crop field in a randomized complete block design to account for spatial variability.
-
A minimum distance (e.g., 20-50 meters) is maintained between traps to avoid interference.
-
Traps are typically mounted on posts at a height corresponding to the flight level of the target insect.
3. Data Collection and Analysis:
-
Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded.
-
Lures and sticky liners are replaced as needed.
-
The mean trap catch per treatment is calculated and statistically analyzed to compare the effectiveness of different pheromone components or blends.
Mandatory Visualization
Pheromone Signal Transduction Pathway
The following diagram illustrates the generalized signal transduction pathway for insect pheromone detection, from the binding of the pheromone molecule to an olfactory receptor to the generation of a nerve impulse.
Caption: Generalized insect pheromone signal transduction pathway.
Experimental Workflow for Pheromone Evaluation
This diagram outlines the typical workflow for the identification and evaluation of a candidate pheromone component.
Caption: Workflow for pheromone identification and evaluation.
References
Comparative Electroantennography (EAG) Analysis of Dodeca-4,11-dien-1-ol Isomers: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Illustrative EAG Responses
The following table summarizes hypothetical quantitative data from an EAG study comparing the four geometric isomers of Dodeca-4,11-dien-1-ol. The data is presented as mean EAG amplitude (in millivolts, mV) ± standard error of the mean (SEM) and normalized response relative to a standard compound. This format allows for easy comparison of the relative stimulatory effect of each isomer on the insect's olfactory receptor neurons.
| Isomer | Mean EAG Amplitude (mV ± SEM) | Normalized Response (%) |
| (4Z, 11Z)-dodeca-4,11-dien-1-ol | 1.2 ± 0.15 | 100 |
| (4E, 11Z)-dodeca-4,11-dien-1-ol | 0.5 ± 0.08 | 42 |
| (4Z, 11E)-dodeca-4,11-dien-1-ol | 0.7 ± 0.10 | 58 |
| (4E, 11E)-dodeca-4,11-dien-1-ol | 0.3 ± 0.05 | 25 |
| Control (Hexane) | 0.1 ± 0.02 | 8 |
| Standard (Phenylacetaldehyde) | 1.5 ± 0.20 | 125 |
Note: The data presented in this table is illustrative and intended to represent typical results from EAG studies on insect pheromones. Actual experimental results may vary.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable EAG data.
Insect Preparation
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Species: Select the target insect species known or suspected to respond to this compound.
-
Rearing: Maintain insects under controlled conditions of temperature, humidity, and photoperiod to ensure physiological uniformity.
-
Antenna Excision: Anesthetize an adult insect (e.g., with CO2 or by cooling). Using fine scissors, excise one antenna at the base.
-
Mounting: Mount the excised antenna between two electrodes using a conductive gel. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.
Synthesis and Dilution of Isomers
-
The geometric isomers of this compound should be synthesized with high purity (>95%), as minor isomeric impurities can significantly affect the results.
-
Prepare stock solutions of each isomer in a high-purity solvent (e.g., hexane).
-
Create a dilution series for each isomer (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL) to determine dose-response relationships.
EAG Recording
-
Apparatus: Use a standard EAG setup consisting of a grounded and shielded Faraday cage, a micromanipulator for electrode placement, an amplifier, and a data acquisition system.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antennal preparation. Test stimuli are introduced into the airstream as puffs of a defined duration and volume.
-
Data Acquisition: Record the electrical potential difference between the recording and reference electrodes. The EAG response is the transient depolarization of the antenna following stimulation.
-
Controls: Use a solvent-only puff as a negative control and a known general odorant (e.g., phenylacetaldehyde) as a positive control to ensure the preparation is responsive.
Data Analysis
-
Measure the amplitude of the EAG response (in mV) for each stimulus.
-
Normalize the responses to the response elicited by a standard compound or the most active isomer to facilitate comparisons across different preparations.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the responses to different isomers.
Mandatory Visualizations
Olfactory Signaling Pathway
Caption: Generalized insect olfactory signal transduction pathway.
EAG Experimental Workflow
Caption: Standardized workflow for comparative EAG studies.
Validating the Biological Activity of Synthetic vs. Natural "Dodeca-4,11-dien-1-ol": A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the knowledge surrounding the biological activity of Dodeca-4,11-dien-1-ol. At present, there are no publicly accessible studies that detail the natural occurrence, specific biological functions, or comparative analyses of synthetic versus naturally derived forms of this specific isomer.
While the broader class of dodecadienols are recognized for their roles as insect pheromones, the specific biological relevance of the 4,11-dien-1-ol isomer remains uncharacterized. This lack of foundational data precludes a direct comparative analysis of its synthetic and natural forms, as there are no established biological assays or signaling pathways to investigate.
This guide, therefore, serves to highlight the current state of knowledge and provide a methodological framework for future research endeavors aimed at validating the biological activity of novel, uncharacterized compounds like this compound.
Proposed Experimental Framework for Future Validation
Should this compound be identified from a natural source and its synthesis achieved, a systematic approach is required to characterize and compare the biological activity of both forms. The following experimental workflow is proposed for researchers and drug development professionals.
Figure 1. A generalized experimental workflow for the validation and comparison of natural versus synthetic bioactive compounds.
Data Presentation: A Template for Comparison
Once biological activity is established, quantitative data should be summarized for clear comparison. The following table provides a template for presenting such data.
| Parameter | Natural this compound | Synthetic this compound | Method of Analysis |
| Physical Properties | |||
| Purity (%) | GC-MS, HPLC | ||
| Melting Point (°C) | Differential Scanning Calorimetry | ||
| Boiling Point (°C) | |||
| In Vitro Biological Activity | |||
| Target Receptor/Enzyme | |||
| IC50 / EC50 (µM) | Specific Bioassay | ||
| Cell Viability (CC50, µM) | MTT, MTS Assay | ||
| In Vivo Biological Activity | |||
| Effective Dose (ED50, mg/kg) | Animal Model | ||
| Bioavailability (%) | Pharmacokinetic Analysis |
Hypothetical Signaling Pathway Diagram
If this compound were found to modulate a known signaling pathway, for instance, a G-protein coupled receptor (GPCR) pathway, the following diagram illustrates how this interaction could be visualized.
Figure 2. A hypothetical GPCR signaling pathway that could be modulated by this compound.
Detailed Methodologies for Key Experiments
1. Structural Elucidation and Purity Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired for both natural and synthetic samples to confirm the chemical structure, including the position and stereochemistry of the double bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact molecular weight and elemental composition. Gas chromatography-mass spectrometry (GC-MS) is suitable for assessing purity and identifying any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, RI) can be employed for purity determination and for preparative purification.
2. In Vitro Bioassays:
-
Receptor Binding Assay: If a target receptor is identified, a competitive binding assay using a radiolabeled or fluorescently-labeled ligand can be performed to determine the binding affinity (Ki or Kd) of the natural and synthetic compounds.
-
Enzyme Inhibition Assay: If the compound is hypothesized to be an enzyme inhibitor, an in vitro enzyme activity assay should be conducted at various concentrations of the natural and synthetic compound to determine the IC50 values.
-
Cell-Based Assays: Cellular assays relevant to the hypothesized biological activity (e.g., cell proliferation, cytokine production, reporter gene assays) should be performed to measure the functional consequences of target engagement and to determine EC50 values.
3. In Vivo Studies:
-
Animal Model: An appropriate animal model of disease that is relevant to the in vitro findings should be selected.
-
Pharmacokinetic Analysis: Following administration of the natural and synthetic compounds, blood samples should be collected at various time points to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Efficacy Studies: The therapeutic efficacy of a range of doses of the natural and synthetic compounds should be evaluated in the chosen animal model.
While a direct comparison of synthetic versus natural this compound is not currently possible due to a lack of data on its biological activity, this guide provides a robust framework for the future characterization and validation of this and other novel chemical entities. The rigorous application of the outlined experimental protocols and clear data presentation will be essential for elucidating the potential therapeutic or industrial applications of this compound. Researchers are encouraged to pursue the isolation and synthesis of this compound to enable these critical next steps in its scientific evaluation.
For Researchers, Scientists, and Drug Development Professionals
(E,E)-8,10-Dodecadien-1-ol , commonly known as codlemone, is the primary component of the female sex pheromone of the codling moth, Cydia pomonella, a significant pest of pome fruits. The specificity of pheromone communication is crucial for reproductive isolation among closely related species. However, instances of cross-reactivity, where the pheromone of one species elicits a behavioral or physiological response in another, are of significant interest for understanding the evolution of olfactory systems and for the development of species-specific pest management strategies. This guide provides an objective comparison of the cross-reactivity of (E,E)-8,10-Dodecadien-1-ol with related insect species, supported by available experimental data.
Comparative Electrophysiological and Behavioral Responses
While (E,E)-8,10-Dodecadien-1-ol is highly effective in attracting male Cydia pomonella, its effects on other species, particularly within the Tortricidae family, vary. Research indicates that some level of cross-reactivity exists, ranging from neural detection to behavioral modification.
Table 1: Electroantennogram (EAG) and Behavioral Responses to (E,E)-8,10-Dodecadien-1-ol (Codlemone)
| Species | Family | Type of Response | Observed Effect |
| Cydia pomonella | Tortricidae | EAG & Behavioral | Strong attraction of males.[1][2] |
| Grapholita molesta | Tortricidae | Behavioral | Synergistic effect on male response to its own pheromone blend. Codlemone can substitute for a key alcohol component in the pheromone blend and enhance flight initiation and orientation towards the source.[1] |
| Various Tortricidae Species | Tortricidae | Field Trapping | Occasionally captured in codlemone-baited traps, suggesting some level of attraction or confusion.[3] |
Note: Specific quantitative EAG data comparing the responses of C. pomonella and other tortricid species to codlemone is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are summarized protocols for key experiments used to assess pheromone response and cross-reactivity.
Electroantennography (EAG)
Objective: To measure the overall electrical response of an insect's antenna to a volatile compound.
Methodology:
-
Preparation: An adult moth is immobilized, and its head is excised. The antennae are kept intact.
-
Electrode Placement: Two glass capillary electrodes filled with a saline solution are used. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test compound (e.g., (E,E)-8,10-Dodecadien-1-ol) is injected into the airstream.
-
Data Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the depolarization is measured as an indicator of the antennal response.
Wind Tunnel Bioassay
Objective: To observe and quantify the behavioral responses of insects to an odor plume in a controlled environment that simulates natural conditions.
Methodology:
-
Apparatus: A wind tunnel with controlled airflow, temperature, humidity, and light intensity is used. The tunnel floor is typically marked with patterns to provide visual cues for the insect.
-
Pheromone Source: A specific amount of the test pheromone is applied to a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.
-
Insect Release: Moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moth is recorded and scored for various actions, including:
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Casting/Zig-zagging: Characteristic flight pattern within the odor plume.
-
Source contact: Landing on or near the pheromone source.
-
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated to determine the attractiveness of the stimulus.
Field Trapping
Objective: To assess the attractiveness and specificity of a pheromone lure under natural environmental conditions.
Methodology:
-
Trap and Lure Preparation: Traps (e.g., delta or wing traps) are baited with lures containing a specific amount of the synthetic pheromone.
-
Trap Deployment: Traps are placed in the field at a standardized height and density.
-
Monitoring: Traps are checked regularly, and the number of target and non-target insects captured is recorded.
-
Data Analysis: The mean number of captured insects per trap per day is calculated to evaluate the efficacy and specificity of the lure.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in pheromone detection and the experimental methods used to study them, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Role of plant volatiles and hetero-specific pheromone components in the wind tunnel response of male Grapholita molesta (Lepidoptera: Tortricidae) to modified sex pheromone blends | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 2. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Male and Female Tortricid Moth Response to Non-Pheromonal Semiochemicals [mdpi.com]
Efficacy of (8E,10E)-Dodecadien-1-ol (Codlemone) Compared to Commercial Lures for Codling Moth (Cydia pomonella)
Notice: Initial searches for "Dodeca-4,11-dien-1-ol" did not yield readily available scientific literature detailing its efficacy as an insect attractant. Consequently, a direct comparison with commercial lures is not possible at this time. This guide instead provides a comparative analysis of the well-documented, structurally related pheromone, (8E,10E)-dodecadien-1-ol, known as Codlemone, the primary sex pheromone of the codling moth (Cydia pomonella).
This comparison guide evaluates the performance of Codlemone-based lures against commercial alternatives, with a focus on field trapping data for the codling moth, a significant pest in apple and pear orchards.
Data Presentation: Lure Efficacy Comparison
The following table summarizes quantitative data from field trials comparing the trapping efficacy of lures containing Codlemone alone versus those combining Codlemone with other attractants, such as pear ester.
| Lure Type | Active Components | Mean Trap Catch (Moths/Trap) | Target Pest | Orchard Type | Reference |
| L2 | 1 mg (8E,10E)-dodecadien-1-ol | Apples (2003/04): ~2.5, Pears (2003/04): ~1.5 | Cydia pomonella | Apple & Pear | [1][2] |
| Mega | 10 mg (8E,10E)-dodecadien-1-ol | Apples (2003/04): ~3.0, Pears (2003/04): ~1.8 | Cydia pomonella | Apple & Pear | [1][2] |
| Combo | 3 mg (8E,10E)-dodecadien-1-ol + 3 mg Pear Ester | Apples (2003/04): ~8.0, Pears (2003/04): ~5.0 | Cydia pomonella | Apple & Pear | [1][2] |
| PH/PE (PVC) + AA | (8E,10E)-dodecadien-1-ol + Pear Ester + Acetic Acid | Males: ~35, Females: ~4 | Cydia pomonella | Apple | [3] |
| PE/DMNT/LOX + AA | Pear Ester + (E)-4,8-dimethyl-1,3,7-nonatriene + Linalool Oxide + Acetic Acid | Males: ~12, Females: ~18 | Cydia pomonella | Apple | [3] |
Experimental Protocols
The data presented above were derived from field trials conducted under specific methodologies. Below are detailed protocols representative of these studies.
Field Trapping Bioassay (based on Fernández et al., 2010)
-
Objective: To compare the efficacy of different lure formulations in attracting and capturing codling moths in a field setting.
-
Experimental Design: Studies were conducted in commercial apple and pear orchards. Traps were placed in a randomized block design to minimize the effects of location.
-
Traps and Lures: Diamond-shaped sticky traps (e.g., Pherocon® IIB) were baited with grey halobutyl elastomer septa loaded with the different lure formulations (L2, Mega, and Combo).[2] Lures were replaced every 60 days as per manufacturer recommendations.[2]
-
Trap Placement: Traps were hung on wooden poles in the upper third of the tree canopy, approximately 0.5 meters below the top.[2] Traps within a block were spaced to prevent interference.
-
Data Collection: Traps were inspected weekly. The number of captured moths was counted and recorded. The sex of the moths was also determined.[2] Sticky liners were replaced after capturing 30 moths or if the surface was compromised.[2]
-
Statistical Analysis: The mean number of moths captured per trap for each lure type was calculated. Statistical tests, such as the Wald statistic, were used to determine significant differences between the lure treatments.[1]
Visualizations
Experimental Workflow for Lure Comparison
Caption: Workflow for comparing insect lure efficacy.
References
The Chemical Conversation: A Guide to Synergistic and Antagonistic Effects of Semiochemicals
For Researchers, Scientists, and Drug Development Professionals
Semiochemicals, the chemical messengers that mediate interactions between organisms, offer a nuanced and powerful toolset for manipulating biological systems. Their efficacy, however, is often not a simple matter of a single compound eliciting a single response. The interplay between different semiochemicals can lead to synergistic effects, where the combined response is greater than the sum of individual effects, or antagonistic effects, where one compound inhibits or masks the effect of another. Understanding these interactions is paramount for the successful development of applications ranging from sustainable pest management to novel therapeutic interventions.
This guide provides a comparative overview of synergistic and antagonistic effects observed with various semiochemicals, supported by experimental data. We delve into the methodologies used to quantify these interactions and provide visual representations of the underlying biological pathways and experimental workflows.
Synergistic Effects: When the Whole is Greater Than the Sum of its Parts
Synergism in semiochemical communication often involves the combination of a specific pheromone with host-plant volatiles. This phenomenon enhances the signal's specificity and attractiveness, guiding insects to both a suitable mate and a viable resource for their offspring.
Case Study: Oriental Fruit Moth (Grapholita molesta)
The attraction of male Oriental fruit moths to their sex pheromone can be significantly enhanced by the presence of certain host plant volatiles. Studies have shown that compounds like benzaldehyde and (Z)-3-hexenol act as powerful synergists.
Quantitative Data: Synergistic Effect of Plant Volatiles on G. molesta Pheromone Attraction
| Treatment | Mean Male Moth Captures (±SE) | Interaction Type |
| Pheromone (Control) | 15.2 ± 2.1 | - |
| Benzaldehyde alone | 14.8 ± 1.9 | - |
| Pheromone + Benzaldehyde (Low dose) | 35.6 ± 3.8 | Synergistic |
| Pheromone + Benzaldehyde (Medium dose) | 42.1 ± 4.5 | Synergistic |
| (Z)-3-hexenyl acetate + 1-undecanol | Not attractive alone | - |
| Pheromone + (Z)-3-hexenyl acetate + 1-undecanol | Significantly higher than pheromone alone | Synergistic |
Data compiled from studies on G. molesta attraction.[1][2][3]
Experimental Protocol: Field Trapping Assay
A typical field trapping experiment to assess synergism involves the following steps:
-
Trap Preparation: Delta traps with sticky liners are used.
-
Lure Preparation: Rubber septa are loaded with the synthetic pheromone and/or synergistic compounds at specific concentrations. A solvent control (e.g., hexane) is also prepared.
-
Experimental Design: Traps are deployed in an orchard in a randomized complete block design, with a minimum distance between traps to avoid interference.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male moths is recorded.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a mean separation test) is used to determine significant differences in trap captures between treatments.
Antagonistic Effects: The Chemical Counter-Signal
Antagonism plays a crucial role in preventing interspecific mating, reducing competition for resources, and indicating unsuitable hosts. An antagonist can be a component of a pheromone blend that is repellent at high concentrations or a compound that inhibits the perception of an attractive signal.
Case Study: Bark Beetles (Dendroctonus and Ips species)
Bark beetles utilize aggregation pheromones to coordinate mass attacks on host trees. However, once a tree is fully colonized, anti-aggregation pheromones are released to divert incoming beetles to other resources. Verbenone is a well-studied anti-aggregation pheromone for several bark beetle species.
Quantitative Data: Antagonistic Effect of Verbenone on Bark Beetle Attraction
| Bark Beetle Species | Pheromone Lure | Verbenone Release Rate (mg/24h) | Mean Trap Catch Reduction (%) |
| Dendroctonus ponderosae | Aggregation Pheromone | 1.8 | Significant reduction |
| Ips pini | Ipsdienol | Increasing dose | Gradual reduction |
| Ips latidens | Ipsenol | Increasing dose | Gradual reduction |
| Ips sexdentatus | Aggregation Pheromone | Not specified | 67.44 |
| Orthotomicus erosus | Aggregation Pheromone | Not specified | 76.20 |
Data compiled from studies on bark beetle responses to verbenone.[4][5][6][7][8][9][10]
Experimental Protocol: Olfactometer Bioassay
Olfactometers are used in laboratory settings to study insect behavioral responses to volatile chemicals in a controlled environment.
-
Apparatus: A Y-tube or four-arm olfactometer is commonly used. Purified and humidified air is passed through the arms.
-
Odor Source: Test compounds (e.g., aggregation pheromone with and without verbenone) are applied to filter paper and placed in the olfactometer arms. A solvent control is used in one arm.
-
Insect Release: A single insect is released at the base of the main tube and allowed to choose an arm.
-
Data Collection: The first choice of the insect and the time spent in each arm are recorded.
-
Data Analysis: A chi-square test or a similar statistical test is used to determine if there is a significant preference for one odor over another.
Signaling Pathways and Experimental Workflows
The perception of semiochemicals by insects involves a complex series of events at the molecular and neuronal levels. Understanding these pathways is crucial for designing effective semiochemical-based strategies.
Caption: A simplified diagram of the insect olfactory signaling pathway.
Caption: A typical experimental workflow for evaluating semiochemical interactions.
Conclusion
The study of synergistic and antagonistic effects of semiochemicals is a dynamic and expanding field. The examples provided here with the Oriental fruit moth and bark beetles illustrate the profound impact these interactions have on insect behavior. For researchers and professionals in drug development, a deep understanding of these principles can inspire novel approaches to pest control, disease vector management, and even the modulation of physiological processes in higher organisms. The continued exploration of these chemical conversations will undoubtedly unlock new and innovative solutions to a wide range of biological challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Season-Dependent Synergism between the Male- Attractive Plant Volatile Benzaldehyde and the Sex Pheromone of the Orient… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fs.usda.gov [fs.usda.gov]
- 9. Verbenone Affects the Behavior of Insect Predators and Other Saproxylic Beetles Differently: Trials Using Pheromone-Baited Bark Beetle Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Behavioral Assays for the Evaluation of Dodecadienol-Based Insect Attractants
A guide for researchers on the electrophysiological and behavioral methodologies used to confirm the efficacy of long-chain dienols as key attractants for insect pests.
This guide presents a comparative overview of the most common behavioral assays: Electroantennography (EAG), Wind Tunnel Assays, and Field Trapping Experiments. Each assay provides a different level of insight into the potential of a compound as an attractant, from peripheral sensory detection to real-world behavioral responses.
Data Presentation: A Comparative Summary of Behavioral Assays for Codlemone
The following table summarizes quantitative data from various studies on codlemone, offering a comparative perspective on its efficacy and the methodologies used to evaluate it.
| Assay Type | Test Compound(s) | Insect Species | Key Quantitative Finding(s) | Reference(s) |
| Electroantennography (EAG) | (E,E)-8,10-dodecadienol and its geometric isomers (E,Z, Z,E, Z,Z) | Cydia pomonella (male) | The (E,E) isomer elicited the strongest antennal response. The response to other isomers was comparable to a tenfold lower dose of the (E,E) isomer. | [1] |
| Electroantennography (EAG) | (E,E)-8,10-dodecadienol and halogenated analogs | Cydia pomonella (male) | (E,E)-10,11-difluoro-8,10-dodecadienol triggered EAG responses not significantly different from codlemone itself. | [2] |
| Wind Tunnel Assay | (E,E)-8,10-dodecadienol (codlemone) | Cydia pomonella (male) | Codlemone alone elicits upwind orientation flights. | [3] |
| Wind Tunnel Assay | (E,E)-8,10-dodecadienol with (E,Z)-8,10-dodecadien-1-ol and/or (E,E)-8,10-dodecadienyl acetate | Cydia pomonella (male) | Addition of antagonists at specific ratios (20% for E,Z isomer and 5% for the acetate) significantly reduced male attraction to the pheromone source. | [4] |
| Field Trapping | (E,E)-8,10-dodecadienol vs. halogenated analogs | Cydia pomonella (male) | (E,E)-10,11-difluoro-8,10-dodecadienol and (E,E)-11-chloro-8,10-undecadienol were more attractive to male codling moths than codlemone. | [2] |
| Field Trapping | Pear ester vs. codlemone-baited traps | Cydia pomonella (male & female) | Traps baited with pear ester in combination with codlemone and acetic acid can be effective for monitoring codling moth populations. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of behavioral assay results. Below are protocols for the key experiments cited in this guide.
1. Electroantennography (EAG) Protocol
EAG is an electrophysiological technique that measures the average electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus. It is a primary screening tool to determine if an insect can detect a specific compound.
-
Insect Preparation: The head of a male Cydia pomonella is excised, and the distal tip of one antenna is removed.
-
Electrode Placement: A recording electrode, a fine glass capillary filled with a saline solution, is placed over the cut end of the antenna. A reference electrode is inserted into the back of the head capsule.
-
Stimulus Delivery: A defined volume of the test compound, dissolved in a solvent like hexane, is applied to a piece of filter paper inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette, delivering the odorant to the antenna.
-
Data Recording: The voltage change across the electrodes is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.
-
Controls: A solvent-only control is used to establish a baseline response. A standard compound known to elicit a response is often used as a positive control.
2. Wind Tunnel Assay Protocol
Wind tunnel assays provide a controlled environment to observe the flight behavior of insects in response to an odor plume. This assay bridges the gap between physiological detection (EAG) and field behavior.
-
Wind Tunnel Specifications: A typical flight tunnel is a Plexiglas tube (e.g., 0.9 m x 0.9 m x 3 m) with a controlled, laminar airflow (e.g., 0.3 m/s).[6] Environmental conditions such as temperature (e.g., 20 ± 1 °C), humidity (e.g., 30 ± 2%), and light intensity (e.g., 3.6 lx) are maintained at levels that mimic natural conditions during insect activity.[6]
-
Odor Source: The test compound is loaded onto a dispenser, such as a rubber septum (e.g., 100 µg of compound in n-heptane), and placed at the upwind end of the tunnel.[6]
-
Insect Release: Male moths (2-3 days old virgins are often used) are placed on a platform at the downwind end of the tunnel.[6]
-
Behavioral Observation: The moths' flight behavior is recorded for a set period (e.g., 3 minutes).[6] Observed behaviors include taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and landing at the source.
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated. The flight path can also be tracked and analyzed for parameters like flight speed and turn frequency.
3. Field Trapping Protocol
Field trapping experiments are the definitive test of an attractant's effectiveness under real-world conditions.
-
Trap and Lure Preparation: Pheromone traps (e.g., delta traps) are baited with lures containing the test compound. Lures are often rubber septa loaded with a specific dose of the attractant (e.g., 100 µg).[6]
-
Experimental Design: Traps are deployed in the field (e.g., an apple orchard) in a randomized block design. The distance between traps is crucial to avoid interference (e.g., 10-12 m between traps).[6] Traps are typically hung at a height of approximately 2 meters.[6]
-
Control Traps: Traps baited with a solvent-only lure serve as a negative control. Traps with a known attractant can be used as a positive control.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded.
-
Statistical Analysis: The mean number of insects captured per trap per collection period is calculated. Statistical tests (e.g., ANOVA followed by a post-hoc test) are used to determine if there are significant differences in capture rates between the different lure types.[6]
Visualizing the Workflow and Pathways
Workflow for Identifying a Key Attractant
The following diagram illustrates the typical workflow for identifying and validating a key insect attractant, from initial discovery to field application.
References
- 1. Antennal response of codling moth males, Cydia pomonella L. (Lepidoptera: Tortricidae), to the geometric isomers of codlemone and codlemone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flight tunnel response of codling moth Cydia pomonella to blends of codlemone, codlemone antagonists and pear ester | SLU publication database (SLUpub) [publications.slu.se]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different synthetic routes for "Dodeca-4,11-dien-1-ol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of Dodeca-4,11-dien-1-ol, a long-chain unsaturated alcohol with potential applications in chemical synthesis and drug development. The routes detailed below are a Wittig reaction-based approach and a Grignard coupling strategy. Each route is evaluated based on experimental data for key steps, including reaction yields and conditions. Detailed experimental protocols are provided to allow for replication and further investigation.
Data Summary
The following table summarizes the quantitative data for the two proposed synthetic routes to this compound.
| Step | Route 1: Wittig Reaction | Route 2: Grignard Coupling |
| Step 1: Intermediate Synthesis | Oxidation of Oct-7-en-1-ol to Oct-7-enal | Protection of 6-bromohex-4-en-1-ol |
| Reagents & Conditions | Dess-Martin periodinane, CH₂Cl₂, rt, 2 h | 3,4-Dihydropyran, p-TsOH (cat.), CH₂Cl₂, 0 °C to rt, 3 h |
| Yield | ~95% | ~98% |
| Step 2: Intermediate Synthesis | Synthesis of the Wittig Reagent | Preparation of Hex-5-enylmagnesium Bromide |
| Reagents & Conditions | 1. 4-bromobutan-1-ol, DHP, p-TsOH2. PPh₃, MeCN, reflux3. NaHMDS, THF, 0 °C | 6-bromohex-1-ene, Mg turnings, THF, reflux |
| Yield | ~85% (over 3 steps) | Typically high, used in situ |
| Step 3: C-C Bond Formation | Wittig Reaction | Grignard Coupling |
| Reagents & Conditions | Oct-7-enal, Wittig reagent, THF, -78 °C to rt | THP-protected 6-bromohex-4-en-1-ol, Hex-5-enylmagnesium bromide, Li₂CuCl₄, THF, -78 °C to rt |
| Yield | ~70-80% (mixture of Z/E isomers) | ~75% |
| Step 4: Deprotection | Deprotection of THP-protected this compound | Deprotection of THP-protected this compound |
| Reagents & Conditions | p-TsOH, MeOH, rt | p-TsOH, MeOH, rt |
| Yield | >90% | >90% |
| Overall Estimated Yield | ~50-60% | ~60-65% |
| Stereoselectivity | Produces a mixture of Z/E isomers at the C4 double bond. | Stereochemistry of the C4 double bond is pre-determined by the starting material. |
Experimental Protocols
Route 1: Wittig Reaction-Based Synthesis
This route constructs the carbon skeleton through a Wittig reaction, forming the C4 double bond.
Step 1: Oxidation of Oct-7-en-1-ol to Oct-7-enal
-
Reagents: Oct-7-en-1-ol, Dess-Martin periodinane (DMP), Dichloromethane (CH₂Cl₂).
-
Procedure: To a stirred solution of oct-7-en-1-ol (1.0 eq) in dry CH₂Cl₂ (0.2 M) at room temperature is added Dess-Martin periodinane (1.1 eq) in one portion. The reaction mixture is stirred for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford crude oct-7-enal, which can be used in the next step without further purification.
Step 2: Synthesis of (4-(tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide (Wittig Reagent)
-
Sub-step 2a: Protection of 4-bromobutan-1-ol: To a solution of 4-bromobutan-1-ol (1.0 eq) and 3,4-dihydro-2H-pyran (1.2 eq) in CH₂Cl₂ at 0 °C is added a catalytic amount of p-toluenesulfonic acid (p-TsOH). The mixture is stirred at room temperature for 3 hours. The reaction is quenched with saturated aqueous NaHCO₃, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the THP-protected bromide.
-
Sub-step 2b: Formation of the phosphonium salt: A mixture of the THP-protected bromide (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile is refluxed for 24 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to yield the desired phosphonium bromide.
-
Sub-step 2c: Ylide formation: The phosphonium salt (1.0 eq) is suspended in dry THF at 0 °C, and a solution of sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF, 1.05 eq) is added dropwise. The resulting orange-red solution of the ylide is stirred for 1 hour at 0 °C before use.
Step 3: Wittig Reaction
-
Reagents: Oct-7-enal, the freshly prepared Wittig reagent solution.
-
Procedure: The solution of oct-7-enal (1.0 eq) in dry THF is added dropwise to the ylide solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the THP-protected this compound as a mixture of Z and E isomers.
Step 4: Deprotection
-
Reagents: THP-protected this compound, p-toluenesulfonic acid (p-TsOH), Methanol (MeOH).
-
Procedure: The protected alcohol (1.0 eq) is dissolved in methanol, and a catalytic amount of p-TsOH is added. The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of saturated aqueous NaHCO₃, and the methanol is removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.
Route 2: Grignard Coupling-Based Synthesis
This approach utilizes a Grignard coupling reaction to form the C6-C7 bond of the dodecane backbone.
Step 1: Protection of 6-bromohex-4-en-1-ol
-
Reagents: 6-bromohex-4-en-1-ol, 3,4-Dihydropyran (DHP), p-toluenesulfonic acid (p-TsOH), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 6-bromohex-4-en-1-ol (1.0 eq) and DHP (1.2 eq) in CH₂Cl₂ at 0 °C is added a catalytic amount of p-TsOH. The mixture is stirred at room temperature for 3 hours. The reaction is quenched with saturated aqueous NaHCO₃, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give 2-((6-bromohex-4-en-1-yl)oxy)tetrahydro-2H-pyran.
Step 2: Preparation of Hex-5-enylmagnesium Bromide
-
Reagents: 6-bromohex-1-ene, Magnesium turnings, Tetrahydrofuran (THF).
-
Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 6-bromohex-1-ene (1.0 eq) in dry THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The resulting Grignard reagent is used immediately in the next step.
Step 3: Grignard Coupling
-
Reagents: THP-protected 6-bromohex-4-en-1-ol, Hex-5-enylmagnesium bromide solution, Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF.
-
Procedure: To a solution of the THP-protected 6-bromohex-4-en-1-ol (1.0 eq) in dry THF at -78 °C is added a catalytic amount of Li₂CuCl₄ solution. The freshly prepared Grignard reagent (1.1 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 4: Deprotection
-
Reagents: THP-protected this compound, p-toluenesulfonic acid (p-TsOH), Methanol (MeOH).
-
Procedure: The protected alcohol (1.0 eq) is dissolved in methanol, and a catalytic amount of p-TsOH is added. The reaction is stirred at room temperature until completion. The reaction is quenched with saturated aqueous NaHCO₃, and the methanol is removed. The residue is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below.
Caption: Synthetic pathway for this compound via the Wittig reaction.
Caption: Synthetic pathway for this compound via Grignard coupling.
Comparative Bioactivity of (E,E)-8,10-Dodecadien-1-ol in Geographic Populations of the Codling Moth, Cydia pomonella
An Objective Comparison Guide for Researchers
Introduction: The compound initially specified as "Dodeca-4,11-dien-1-ol" is identified in scientific literature as (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone. This monounsaturated twelve-carbon alcohol is the primary component of the female-produced sex pheromone of the codling moth, Cydia pomonella, a significant pest of pome fruits and walnuts globally.[1] Understanding the bioactivity of codlemone across different geographic populations of this pest is crucial for the development and optimization of semiochemical-based pest management strategies, such as mating disruption and mass trapping. This guide provides a comparative overview of the bioactivity of (E,E)-8,10-dodecadien-1-ol in various geographic populations of C. pomonella, based on available experimental data. It should be noted that direct comparative studies of codlemone bioactivity across multiple continents are limited. Therefore, this guide collates data from separate studies to provide a comparative perspective, a fact that should be considered when interpreting the data.
Comparative Bioactivity Data
The following table summarizes quantitative data on the bioactivity of (E,E)-8,10-dodecadien-1-ol in different geographic populations of Cydia pomonella. The data is compiled from various studies, and experimental conditions may differ.
| Geographic Population | Bioassay Type | Measured Endpoint | Quantitative Value | Reference |
| Europe (France) | Electroantennography (EAG) | Relative EAG response to 10 µg of (E,E)-8,10-dodecadien-1-ol | Normalized to 100% (most active compound tested) | [Lucas et al., 1994] |
| Europe (Italy) | Electroantennography (EAG) | EAG response of male antennae to 10 ng of (E,E)-8,10-dodecadien-1-ol | ~0.8 mV | [Ansebo et al., 2004] |
| North America (USA) | Wind Tunnel Assay | Percentage of males reaching the pheromone source (10 µg dose) | Approximately 80% | [McDonough et al., 1992] |
| North America (USA) | Field Trapping | Comparative trap capture | Lures with 1.0 mg of codlemone showed significant male capture | [Knight & Light, 2013] |
| Australia | Field Trapping | General Efficacy | Used effectively in monitoring and mating disruption programs | [Agriculture Victoria, 2024, APAL, 2019] |
Experimental Methodologies
Detailed experimental protocols are essential for the interpretation and replication of bioactivity studies. Below are generalized methodologies for the key experiments cited.
Electroantennography (EAG)
Objective: To measure the electrical response of the insect antenna to volatile compounds.
-
Insect Preparation: Adult male Cydia pomonella are used. The insect is immobilized, and the head is excised. The antenna is then mounted between two electrodes.
-
Electrode Placement: A recording electrode is placed at the tip of the antenna, and a reference electrode is inserted into the base of the antenna or the head capsule.
-
Stimulus Delivery: A known amount of (E,E)-8,10-dodecadien-1-ol, dissolved in a solvent like hexane, is applied to a filter paper strip. The solvent is allowed to evaporate. The filter paper is then placed in a stimulus delivery pipette. A purified and humidified air stream is continuously passed over the antenna. For stimulation, a puff of air is passed through the stimulus pipette, carrying the pheromone molecules to the antenna.
-
Data Recording: The change in electrical potential between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection (in millivolts, mV) is taken as the measure of the antennal response.
Wind Tunnel Assay
Objective: To observe and quantify the flight behavior of male moths in response to a pheromone plume.
-
Wind Tunnel Setup: A laminar flow wind tunnel is used with controlled airflow (e.g., 30 cm/s), temperature, and light intensity.
-
Insect Acclimatization: Male moths are placed in the wind tunnel for a period to acclimate to the conditions before the experiment begins.
-
Pheromone Source: A rubber septum or other dispenser is loaded with a specific dose of (E,E)-8,10-dodecadien-1-ol. The dispenser is placed at the upwind end of the tunnel.
-
Behavioral Observation: Individual male moths are released at the downwind end of the tunnel. Their flight path and behaviors (e.g., taking flight, upwind flight, casting, landing at the source) are recorded and scored. The percentage of moths successfully reaching the source is a key metric.
Field Trapping
Objective: To assess the attractiveness of pheromone-baited lures to wild male moth populations in an agricultural setting.
-
Trap and Lure Preparation: Pheromone lures, typically rubber septa, are impregnated with a precise amount of (E,E)-8,10-dodecadien-1-ol. These lures are placed in sticky traps (e.g., delta traps).
-
Experimental Design: Traps are deployed in orchards in a randomized block design to account for spatial variability. A certain distance is maintained between traps to avoid interference. Control traps (without pheromone or with solvent only) are included.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male C. pomonella is recorded.
-
Data Analysis: The mean trap catch per treatment is calculated and statistically compared to determine the effectiveness of the pheromone lure.
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the generalized signal transduction pathway for insect olfaction, from the binding of an odorant molecule like (E,E)-8,10-dodecadien-1-ol to the generation of a neural signal.
References
Quantitative Structure-Activity Relationship (QSAR) Studies of Dodecadienol Analogs as Insect Pheromones: A Comparative Guide
This guide offers a comparative overview of the biological activities of various dodecadienol analogs, details the experimental protocols used to assess their efficacy, and presents a generalized workflow for a QSAR study in the context of insect pheromones. This information is intended to assist researchers, scientists, and drug development professionals in the design and evaluation of new semiochemicals for integrated pest management strategies.
Comparative Biological Activity of Dodecadienol Isomers
The biological activity of pheromone analogs is highly dependent on their structural features, including the position and geometry of double bonds, the presence of functional groups, and the overall molecular shape. The following table summarizes the known biological activities of several dodecadienol isomers, highlighting the structural variations that lead to different behavioral responses in insects.
| Compound Name | Chemical Structure | Target Insect Species | Biological Activity |
| (E,E)-8,10-dodecadien-1-ol | CH3(CH2)CH=CHCH=CH(CH2)6CH2OH | Codling moth (Cydia pomonella) | Main component of the female sex pheromone, elicits strong male attraction.[1] |
| (Z,Z)-3,6-dodecadien-1-ol | CH3(CH2)4CH=CHCH2CH=CH(CH2)2CH2OH | Termites (Ancistrotermes pakistanicus) | Functions as both a trail-following pheromone at low concentrations and a sex attractant at higher concentrations.[2] |
| (Z,E)-5,7-dodecadien-1-ol | CH3(CH2)3CH=CHCH=CH(CH2)4CH2OH | Siberian moth (Dendrolimus superans sibiricus) | A component of the female sex pheromone.[3] |
Experimental Protocols for Pheromone Activity Assessment
The evaluation of pheromone analog activity relies on a combination of electrophysiological and behavioral assays. These experiments are crucial for quantifying the responses of insects to specific chemical cues and for establishing the structure-activity relationships that underpin QSAR models.
1. Electroantennography (EAG)
-
Objective: To measure the overall electrical response of an insect's antenna to a volatile compound.
-
Methodology:
-
An adult insect antenna is excised and mounted between two electrodes.
-
A continuous stream of humidified, clean air is passed over the antenna.
-
A puff of air containing a known concentration of the test compound is introduced into the airstream.
-
The change in electrical potential across the antenna (the EAG response) is recorded.
-
Responses to a series of analogs are compared to the response elicited by the natural pheromone or a standard compound.
-
2. Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
Objective: To identify biologically active compounds from a complex mixture, such as a natural pheromone gland extract.
-
Methodology:
-
The sample is injected into a gas chromatograph (GC) to separate its components.
-
The effluent from the GC column is split into two streams.
-
One stream is directed to a standard GC detector (e.g., a flame ionization detector - FID) to generate a chromatogram.
-
The other stream is passed over an insect antenna preparation, and the EAG response is recorded simultaneously with the chromatogram.
-
Peaks in the chromatogram that elicit a corresponding EAG response are identified as biologically active compounds.
-
3. Behavioral Assays (Wind Tunnel and Field Trapping)
-
Objective: To assess the behavioral response of insects to pheromone analogs in a controlled or natural environment.
-
Methodology:
-
Wind Tunnel: Male insects are released into a wind tunnel, and their upwind flight behavior towards a source releasing the test compound is observed and quantified. This can include measuring the percentage of males taking flight, reaching the source, and exhibiting mating behaviors.
-
Field Trapping: Traps baited with different pheromone analogs or blends are deployed in the field. The number of target insects captured in each trap over a specific period is recorded and statistically compared to determine the relative attractiveness of the different treatments.
-
Generalized QSAR Workflow for Insect Pheromones
A QSAR study for insect pheromones aims to build a mathematical model that relates the structural properties of a set of molecules to their biological activity. This model can then be used to predict the activity of new, untested compounds.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study of insect pheromones.
References
Safety Operating Guide
Proper Disposal of Dodeca-4,11-dien-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Dodeca-4,11-dien-1-ol, a long-chain unsaturated alcohol.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber or other chemically resistant material. | To prevent skin contact. Long-chain alcohols can cause skin irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and potential eye irritation. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from accidental spills. |
Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Assessment and Peroxide Formation
Unsaturated alcohols like this compound have the potential to form explosive peroxides upon exposure to air and light over time.[1][2] It is critical to assess the age and storage conditions of the chemical before proceeding with disposal.
Visual Inspection for Peroxides:
-
Crystals: Check for the formation of crystals around the cap or within the liquid.[2]
-
Discoloration: Observe any changes in color.[2]
-
Wisp-like structures: Look for suspended, wisp-like structures within the liquid.[2]
If any of these signs are present, DO NOT handle the container. The material may be shock-sensitive and should be managed by a professional hazardous waste disposal team.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Segregation and Labeling:
-
This compound waste should be segregated from other chemical waste streams to prevent dangerous reactions.[3]
-
Collect the waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").[4]
-
-
Waste Container Selection:
-
Collection of Waste:
-
Carefully transfer the this compound waste into the designated container using a funnel to minimize spills.
-
Do not mix with other waste unless compatibility has been confirmed.[3]
-
-
Storage of Waste Container:
-
Arranging for Professional Disposal:
-
Hazardous waste must be disposed of through a licensed environmental waste management company.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][6]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: this compound Disposal Workflow
This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these steps, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
- 1. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling Dodeca-4,11-dien-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) is available for Dodeca-4,11-dien-1-ol. The following guidance is based on the safety information for structurally similar compounds, such as other long-chain unsaturated alcohols, and general laboratory safety principles. It is crucial to handle this chemical with caution and to perform a risk assessment before use.
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is intended to supplement, not replace, comprehensive laboratory safety protocols and training.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, similar long-chain unsaturated alcohols may cause skin and eye irritation.[1] Inhalation of vapors or mists should also be avoided. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and long-sleeved clothing to prevent skin contact.[1][2] Contaminated work clothing should not be allowed out of the workplace.[1] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] |
Handling and Storage
Safe Handling:
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from oxidizing agents and incompatible materials.
First Aid Measures
In case of exposure, follow these first-aid measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of water.[1] If skin irritation or a rash occurs, get medical help.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
